molecular formula C31H28O12 B8270000 Proanthocyanidin CAS No. 274678-42-1

Proanthocyanidin

Cat. No.: B8270000
CAS No.: 274678-42-1
M. Wt: 592.5 g/mol
InChI Key: JPFCOVZKLAXXOE-XBNSMERZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Proanthocyanidins are a class of oligomeric flavonoids, primarily composed of catechin and epicatechin subunits, and are widely recognized as potent condensed tannins in the plant kingdom . These compounds demonstrate exceptional antioxidant capacity, exceeding that of vitamins C and E, and are under investigation for multi-organ protection against chemical-induced oxidative stress by enhancing endogenous antioxidant enzyme systems . In cancer research, Proanthocyanidins show promise against non-small cell lung cancer (NSCLC) and other models by inhibiting proliferation, inducing apoptosis, and suppressing angiogenesis and metastasis . A specific mechanism involves the mixed-type inhibition of cytochrome P450 1B1 (CYP1B1), a key enzyme in procarcinogen activation, with an IC₅₀ of 2.53 μM, as confirmed by enzyme kinetics and molecular dynamics simulations . Furthermore, research highlights their role in metabolic and age-related health; Grape Seed Proanthocyanidin Extract (GSPE) modulates lipid disorders and promotes healthy aging by shifting the gut microbiome toward a younger profile and enhancing gut barrier function in aged models . Additional studies in diabetic nephropathy models confirm their nephroprotective effects through potent anti-inflammatory and anti-fibrotic activities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3/t22-,26-,27-,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFCOVZKLAXXOE-XBNSMERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C2[C@@H](CC3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18206-61-6
Record name Proanthocyanidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018206616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4,8'-Bi-2H-1-benzopyran]-3,3',5,5',7,7'-hexol, 2'-(3,5-dihydroxy-4-methoxyphenyl)-3,3',4,4'-tetrahydro-2-(4-hydroxyphenyl)-, (2R,2'R,3R,3'R,4R)
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Structural Elucidation and Classification of Proanthocyanidins

Monomeric Building Blocks

Proanthocyanidins (B150500) are synthesized from monomeric subunits called flavan-3-ols. nih.govmdpi.com The specific type of flavan-3-ol (B1228485) determines the class of the resulting proanthocyanidin (B93508).

The most common flavan-3-ol monomers are catechin (B1668976) and its stereoisomer epicatechin. wikipedia.orgnih.gov These units polymerize to form procyanidins. wikipedia.orgnih.gov Other significant monomeric building blocks include gallocatechin and epigallocatechin, which possess an additional hydroxyl group on the B-ring compared to catechin and epicatechin, respectively. ijpsonline.commdpi.comwikipedia.org Proanthocyanidins containing gallocatechin or epigallocatechin units are known as prodelphinidins. numberanalytics.commdpi.com The stereochemistry at the C2 and C3 positions of the flavan-3-ol unit, distinguishing between catechin (trans configuration) and epicatechin (cis configuration), is a critical structural feature. wikipedia.orgmdpi.com

The flavan-3-ol monomers can be further modified by esterification with gallic acid, most commonly at the 3-hydroxyl group of the C-ring, to form galloylated flavan-3-ol esters. nih.govnih.gov Examples of these galloylated monomers include epicatechin-3-O-gallate (ECG) and epigallocatechin-3-O-gallate (EGCG). frontiersin.orgtandfonline.com The presence of these galloyl groups significantly increases the structural diversity of proanthocyanidins. mdpi.comnih.gov

Flavan-3-ol Subunits: Catechin, Epicatechin, Gallocatechin, Epigallocatechin

Interflavanoid Linkages

The flavan-3-ol units are linked together through interflavanoid bonds to form oligomers and polymers. The type of linkage is a key feature in classifying proanthocyanidins.

The most common type of linkage is the B-type, which consists of a single carbon-carbon bond between the C4 position of the upper flavan-3-ol unit and either the C8 or C6 position of the lower unit. nih.govmdpi.comresearchgate.net The C4→C8 linkage is generally more prevalent than the C4→C6 linkage. nih.govpan.olsztyn.pl

A-type proanthocyanidins are characterized by having a second bond, an ether linkage, between the C2 position of the upper unit and the C7 oxygen of the lower unit, in addition to the C4→C8 or C4→C6 carbon-carbon bond. nih.govmdpi.comnih.gov This results in a more rigid and complex structure. wikipedia.orggoogle.com A-type linkages can also form between C2 and C5. mdpi.comoup.comjournalofappliedbioanalysis.com

B-type Linkages (C-4 → C-8, C-4 → C-6)

Degree of Polymerization (DP)

The degree of polymerization (DP) refers to the number of flavan-3-ol monomeric units in a this compound molecule. sci-hub.seresearchgate.net Proanthocyanidins are classified based on their DP, with oligomers typically containing 2 to 5 units and polymers having a DP greater than 5. nih.govsci-hub.semdpi.com The DP can vary significantly, with some polymers consisting of over 10,000 units. numberanalytics.com The mean degree of polymerization (mDP) is often used to characterize complex mixtures of proanthocyanidins. mdpi.comacs.orgscispace.com For instance, studies on grape seed extracts have reported mDP values for oligomeric and polymeric proanthocyanidins to be 9.8 and 31.5, respectively. acs.orgscispace.com

Oligomeric Proanthocyanidins (DP = 2–4)

Oligomeric proanthocyanidins (OPCs) are defined as those having a degree of polymerization between two and four. groupeberkem.comnih.govresearchgate.net These smaller molecules are typically soluble in polar solvents like water, alcohol, and acetone (B3395972). chemicalbook.com OPCs are considered safe and effective natural antioxidants. tandfonline.com

Structurally, OPCs are polymers with a characteristic flavonoid backbone, with flavan-3-ol serving as the monomer. nih.gov The most common monomers are catechin and epicatechin. nih.gov The linkage between these monomeric units primarily defines the type of OPC. B-type proanthocyanidins feature a single carbon-carbon bond, typically between the C4 position of one unit and the C8 or C6 position of the adjacent unit. nih.govnih.gov A-type proanthocyanidins, on the other hand, possess an additional ether linkage between C2 and O7, in addition to the C-C bond. nih.govresearchgate.net B-type linkages are more common in nature. nih.gov

Oligomers with a DP of 2 to 4 are found in various plant sources. For instance, grape seeds are a rich source of dimeric, trimeric, and tetrameric proanthocyanidins. groupeberkem.com

Polymeric Proanthocyanidins (DP > 4)

Polymeric proanthocyanidins consist of more than four flavan-3-ol units. groupeberkem.comnih.govresearchgate.net There is some variation in the exact DP cutoff, with some sources defining polymers as having a DP greater than five. mdpi.comsci-hub.se These larger polymers are also referred to as "condensed tannins". wikipedia.org

In contrast to their oligomeric counterparts, polymeric proanthocyanidins often exhibit poor stability and are prone to condensation and precipitation. tandfonline.com Their solubility characteristics also differ; they are generally insoluble in hot water but can be dissolved in alcohol or aqueous sulfite (B76179) solutions. chemicalbook.com Highly polymeric proanthocyanidins with a high degree of polymerization may be insoluble in neutral solvents but soluble in alkaline solutions, where they are sometimes referred to as "phenolic acids". chemicalbook.com

Homogeneous polymeric proanthocyanidins isolated from various plant sources are predominantly based on a C(4)–C(8) or C(6) linked polyflavan-3-ol structure. rsc.org The number-average molecular weight of these polymers typically ranges from 1,500 to 5,000. rsc.org

Structural Diversity and Heterogeneity

The structural complexity of proanthocyanidins is a defining feature, leading to a vast number of potential isomers. This diversity stems from variations in their constituent units, the linkages between them, and their three-dimensional arrangement. plos.orgresearchgate.net

Regioisomeric and Stereoisomeric Variations

The structural diversity of proanthocyanidins is significantly influenced by both regioisomerism and stereoisomerism. acs.orgnih.gov

Regioisomerism refers to the different possible connection points between the flavan-3-ol units. The most common linkage is a C4-C8 bond, but C4-C6 linkages also occur, leading to different B-type this compound isomers (B1-B8). nih.govencyclopedia.pub

Stereoisomerism arises from the presence of multiple chiral centers (C2, C3, and C4) in the flavan-3-ol heterocycle. nih.gov This results in different spatial arrangements of the substituent groups. For example, catechin and epicatechin are stereoisomers. sci-hub.se The combination of different monomers and their stereochemistry leads to a multitude of possible structures. For instance, four different B-type PACs can be formed from C4–C8 linkages (B1–B4), and another four from C4–C6 linkages (B5–B8). nih.govencyclopedia.pub

The combination of regio- and stereoisomerism means that for a given degree of polymerization (DP) with 'x' types of constituent units and 'y' types of linkages, the number of possible isomers can be calculated as N^x * (N-1)^y, leading to an exponential increase in structural complexity with chain length. mdpi.com

Hydroxylation Patterns of Constitutive Units

The hydroxylation pattern of the B-ring of the flavan-3-ol units is another key factor contributing to the structural diversity of proanthocyanidins. mdpi.com This pattern is determined by the action of specific enzymes during biosynthesis, namely flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govmdpi.com

Based on the number and position of hydroxyl groups on the B-ring, proanthocyanidins are classified into several subgroups: mdpi.com

Propelargonidins: Possess a 4'-hydroxyl group. mdpi.comoup.com

Procyanidins: Have 3',4'-dihydroxy substitution and are the most common type. mdpi.comoup.com

Prodelphinidins: Feature a 3',4',5'-trihydroxy B-ring. mdpi.comoup.com

Proguibourtinidins: Characterized by a 4',7-hydroxyl pattern. mdpi.com

Profisetinidins: Have a 3',4',7-hydroxyl arrangement. mdpi.com

Prorobinetinidins: Possess a 3',4',5',7-hydroxyl pattern. mdpi.com

The presence or absence of the F3'H and F3'5'H enzymes dictates the type of flavan-3-ol monomers produced, and consequently, the type of this compound polymer formed. nih.govmdpi.com

Computational Tools for Structural Delineation (e.g., PACBAR system)

The immense structural complexity of proanthocyanidins presents a significant challenge for their characterization and classification. To address this, computational tools have been developed to provide a systematic and comprehensive way to describe their structures.

One such tool is the This compound Block Arrays (PACBAR) system. nih.govmarquette.edu PACBAR offers a precise, human- and machine-readable method for describing the diverse structures of proanthocyanidins. researchgate.netnih.govmarquette.edu This system uses modular identifiers to capture the structural details, including the constituent units, linkage types, and stereochemistry. nih.gov The goal of PACBAR is to facilitate clear communication of PAC structures, which is essential for establishing accurate structure-activity relationships and advancing research in this field. nih.govmarquette.eduresearchgate.net The system is designed to be comprehensive enough to be used in databases while also having a more concise "micro-PACBAR" version for easier communication. nih.gov

Biosynthesis of Proanthocyanidins in Plants

Position within the Flavonoid Biosynthetic Pathway

Proanthocyanidin (B93508) biosynthesis originates from the central phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. mdpi.com This molecule then combines with malonyl-CoA through the action of chalcone (B49325) synthase (CHS) to produce naringenin (B18129) chalcone. mdpi.com Chalcone isomerase (CHI) subsequently catalyzes the cyclization of naringenin chalcone to form naringenin, a key flavanone (B1672756) intermediate. mdpi.com

Further enzymatic modifications lead to the formation of dihydroflavonols, such as dihydrokaempferol, dihydroquercetin, and dihydromyricetin (B1665482). These dihydroflavonols represent a crucial branch point in the flavonoid pathway. mdpi.com From here, metabolic flux can be directed towards the synthesis of flavonols, anthocyanins, or proanthocyanidins (B150500). The conversion of dihydroflavonols to leucoanthocyanidins by dihydroflavonol-4-reductase (DFR) is a pivotal step that channels intermediates towards both anthocyanin and PA biosynthesis. mdpi.com Leucoanthocyanidins, specifically flavan-3,4-diols like leucocyanidin, serve as direct precursors for both anthocyanins and the extension units of PA polymers. nih.govmdpi.com

Key Enzymes and Their Functional Characterization

Several enzymes are uniquely involved in the branch of the flavonoid pathway dedicated to synthesizing the flavan-3-ol (B1228485) subunits of proanthocyanidins.

Leucoanthocyanidin reductase (LAR) is a key enzyme responsible for the synthesis of (+)-catechin. It catalyzes the reduction of 2,3-trans-leucocyanidin to form (+)-catechin, which acts as a starter unit in the polymerization of certain PAs. oup.comnih.gov Purified LAR from legumes like Desmodium uncinatum has been characterized as a 43 kDa monomer capable of synthesizing catechin (B1668976) with high specific activity. nih.gov Beyond catechin, LAR can also produce other flavan-3-ols, such as afzelechin and gallocatechin. nih.gov While present in many plant species, an obvious LAR orthologue is absent in Arabidopsis thaliana, which primarily accumulates epicatechin-based PAs. oup.comnih.gov Research indicates that LAR from species like Medicago truncatula and grapevine may also influence PA polymerization by converting 4β-(S-cysteinyl)-epicatechin into (-)-epicatechins. mdpi.com

Anthocyanidin reductase (ANR), encoded by the BANYULS gene in Arabidopsis, plays a central role in the formation of (-)-epicatechin (B1671481). mdpi.comfrontiersin.orgmdpi.com ANR catalyzes the reduction of anthocyanidins, such as cyanidin (B77932), directly to their corresponding 2,3-cis-flavan-3-ols, like (-)-epicatechin. mdpi.comoup.commdpi.com This reaction is crucial for providing the predominant extension units found in many plant PAs. mdpi.comoup.com Although ANR primarily yields the cis-stereoisomer, in vitro studies with ANRs from different species have shown the production of both cis- and trans-stereoisomers, the biological significance of which is still under investigation. oup.com Emerging research also suggests an additional function for ANR in generating the epicatechin-based PA extension unit, 2,3-cis-leucocyanidin. oup.com

Dihydroflavonol-4-reductase (DFR) is a critical oxidoreductase that catalyzes the NADPH-dependent reduction of dihydroflavonols to leucoanthocyanidins. nih.gov This enzymatic step is shared between the anthocyanin and this compound biosynthetic pathways. nih.gov DFR exhibits substrate specificity, acting on dihydrokaempferol, dihydroquercetin, and dihydromyricetin to produce leucopelargonidin, leucocyanidin, and leucodelphinidin, respectively. nih.gov The specific DFR isoforms present and their substrate preferences can significantly impact the types of leucoanthocyanidins produced, thereby influencing the composition of downstream products, including PAs and anthocyanins. DFR is often encoded by a gene family, with members potentially showing differential expression patterns and substrate specificities in various tissues and developmental stages. Competition between DFR and FLS for dihydroflavonol substrates is a key regulatory point that modulates the metabolic flux towards either PA/anthocyanin or flavonol production. nih.govmdpi.com

Flavonol Synthase (FLS) is an enzyme that competes with DFR for common dihydroflavonol substrates. nih.govmdpi.com While DFR directs these intermediates towards leucoanthocyanidins, FLS catalyzes their conversion into flavonols. mdpi.comnih.govmdpi.com The relative activities of FLS and DFR at this metabolic junction are crucial in partitioning carbon flux and determining the balance between flavonol accumulation and the synthesis of PAs and anthocyanins. nih.govmdpi.com

The following table summarizes the key enzymes involved in the biosynthesis of proanthocyanidins and their primary functions:

Enzyme Name Abbreviation Substrate(s) Product(s) Role in PA Biosynthesis
Leucoanthocyanidin Reductase LAR Leucoanthocyanidins (+)-Catechin, Afzelechin, Gallocatechin Synthesizes (+)-catechin starter units. oup.comnih.gov
Anthocyanidin Reductase ANR Anthocyanidins (-)-Epicatechin Synthesizes (-)-epicatechin extension units. mdpi.comfrontiersin.orgmdpi.com
Dihydroflavonol-4-reductase DFR Dihydroflavonols Leucoanthocyanidins Converts dihydroflavonols to leucoanthocyanidins. nih.gov
Flavonol Synthase FLS Dihydroflavonols Flavonols Competes with DFR for substrates, influencing flux. nih.govmdpi.com

Transcriptional and Post-Transcriptional Regulation of Biosynthesis

The regulation of this compound biosynthesis is a complex process involving control at multiple levels, including transcription and post-transcription. Transcriptional regulation is largely orchestrated by a conserved complex of transcription factors comprising R2R3-MYB proteins, basic helix-loop-helix (bHLH) proteins, and WD40 repeat (WDR) proteins. oup.comoup.com This MBW complex binds to specific promoter regions of structural genes in the flavonoid and PA pathways, thereby activating their expression. oup.comoup.com

In Arabidopsis, the MYB factor TT2, in conjunction with bHLH proteins like TT8 and the WDR protein TTG1, forms a complex that specifically drives the expression of genes involved in PA synthesis. oup.com In other species, such as poplar, specific MYB regulators like MYB134 and MYB115 have been identified for their role in activating PA biosynthetic genes. oup.comoup.com Transcriptional repressors, such as MYB182 in poplar, also contribute to the fine-tuning of PA accumulation by down-regulating the expression of relevant structural and regulatory genes. oup.com

Beyond transcriptional control, post-transcriptional mechanisms are increasingly recognized for their influence on PA biosynthesis. MicroRNAs (miRNAs) have been identified as key players in this regulation, targeting mRNAs of transcription factors and enzymes involved in the pathway. For example, miR858 family members have been shown to target TT2-type MYBs, which are positive regulators of PA biosynthesis, in various plant species. This miRNA-mediated regulation adds another layer of complexity to the control of PA accumulation.

Furthermore, external factors and signaling molecules, including plant hormones, can modulate PA biosynthesis. Studies have demonstrated that methyl jasmonate treatment can induce PA accumulation, potentially by influencing the interaction between JAZ proteins and the MBW transcription factor complex that regulates PA biosynthesis. The precise mechanisms by which various plant hormones affect PA synthesis are an active area of research. The spatial and temporal patterns of gene expression for both structural enzymes and regulatory factors are critical determinants of where and when PAs are synthesized and accumulated within plant tissues. nih.gov

Role of MYB Transcription Factors

MYB transcription factors, particularly those belonging to the R2R3-MYB family, are key regulators of this compound biosynthesis. encyclopedia.pubnih.govmdpi.comoup.comoup.com Specific MYB proteins, such as TRANSPARENT TESTA 2 (TT2) in Arabidopsis and MtPAR in Medicago truncatula, have been identified as crucial activators of structural genes involved in PA synthesis. mdpi.compnas.org These MYB factors interact with other transcription factors to form regulatory complexes that bind to the promoters of biosynthetic genes, thereby controlling their expression levels. oup.comoup.com The specificity of MYB factors often determines which branch of the flavonoid pathway is activated, with certain MYBs primarily regulating PAs while others regulate anthocyanins. oup.com

Role of bHLH Proteins

Basic helix-loop-helix (bHLH) proteins are essential cofactors in the transcriptional regulation of this compound biosynthesis. encyclopedia.pubnih.govmdpi.comoup.comoup.com They interact with MYB transcription factors and WD40 repeat proteins to form the multiprotein MYB-bHLH-WD40 (MBW) complexes. encyclopedia.pubmdpi.comoup.comoup.commdpi.com These complexes are critical for the activation of structural genes in the PA pathway. mdpi.comoup.comoup.com TRANSPARENT TESTA 8 (TT8) in Arabidopsis is a well-characterized bHLH protein involved in PA biosynthesis, interacting with TT2 and TTG1. mdpi.comoup.comoup.com bHLH proteins often have broader roles in plant development and can participate in different MBW complexes regulating various pathways, including anthocyanin synthesis and epidermal cell fate. oup.com

Environmental and Phytohormonal Influences on Biosynthesis

This compound biosynthesis is significantly influenced by environmental factors and phytohormonal signals. encyclopedia.pubnih.govresearchgate.net Environmental stresses such as low temperature, drought, wounding, and UV radiation can affect the accumulation of PAs, often leading to increased levels that enhance plant tolerance to these challenges. encyclopedia.pubmdpi.comnih.govresearchgate.net For example, studies in grape berries have shown that low temperatures can increase PA content, while high temperatures inhibit the expression of key biosynthetic genes like ANR and LAR. researchgate.net Plant hormones also play a role in responding to environmental and developmental cues, acting as key factors involved in regulating PA biosynthesis. encyclopedia.pubnih.govresearchgate.net

Crosstalk with Central Metabolism Pathways (e.g., lipid biosynthesis)

There is evidence suggesting crosstalk between flavonoid biosynthesis pathways, including PA synthesis, and central metabolism pathways like lipid biosynthesis. nih.gov Studies in Arabidopsis tt8 mutants, which are deficient in a bHLH protein involved in flavonoid synthesis, have shown enhanced accumulation of fatty acids in seeds. nih.gov Transcript analysis in these mutants indicated that TT8 might function as a repressor of genes required for lipid biosynthesis. nih.gov Similar observations in other plant species like Brassica napus and tobacco where TT8-like genes were disrupted further support the notion of crosstalk between flavonoid and lipid biosynthesis pathways. nih.gov This suggests a complex regulatory mechanism that may help maintain homeostasis between these different metabolic processes. nih.gov

Intracellular Transport and Deposition Mechanisms of this compound Precursors and Polymers

Following their synthesis, this compound precursors and polymers undergo intracellular transport and deposition, primarily accumulating in the vacuole. oup.commdpi.comnih.govmdpi.com While the enzymes involved in the early steps of flavonoid biosynthesis are often located on the endoplasmic reticulum membranes or in the cytoplasm, the final accumulation site for PAs is the vacuole. mdpi.comnih.govmdpi.com The exact mechanisms governing the transport of PA precursors, such as flavan-3-ols and flavan-3,4-diols, from their synthesis site to the vacuole are still under investigation. mdpi.comnih.govmdpi.com Current research suggests the involvement of specific transport factors and potentially vesicle-mediated transport. nih.govmdpi.comresearchgate.net

Identification of Transport Factors

Several transport factors have been implicated in the intracellular movement and deposition of this compound precursors and related flavonoids. In Arabidopsis, the TRANSPARENT TESTA 12 (TT12) protein, a member of the MATE (Multidrug and Toxic Compound Extrusion) transporter family, has been identified as a vacuolar flavonoid/H+-antiporter located on the tonoplast. oup.commdpi.comnih.govmdpi.com Studies on tt12 mutants revealed a disruption in PA accumulation in seed coats and reduced levels of flavan-3-ols and PAs in vacuoles. mdpi.com This suggests that TT12 is involved in sequestering glycosides of specific this compound precursors into the vacuole, utilizing a proton gradient generated by P-ATPases. nih.govmdpi.comresearchgate.net Additionally, glutathione (B108866) S-transferase-like proteins (ligandins) are thought to protect anthocyanins and potentially PA precursors during their transport to the vacuole. nih.govmdpi.comresearchgate.net While ABCC transporters have been linked to anthocyanin transport, MATE transporters appear to play a more significant role in the sequestration of glycosides of specific PA precursors. nih.govmdpi.com

Subcellular Localization of Biosynthetic Enzymes and Products

Understanding the subcellular localization of the enzymes and intermediates involved in PA biosynthesis is crucial for elucidating the complete pathway. Generally, enzymes in the early flavonoid pathway are often found associated with the endoplasmic reticulum (ER) membranes or in the cytoplasm. mdpi.com However, PAs are known to accumulate primarily in the vacuole. mdpi.comnih.gov This necessitates the intracellular transport of PA precursors, such as flavan-3-ols and flavan-3,4-diols, from their synthesis sites to the vacuole for storage and potentially polymerization. mdpi.comnih.gov

Studies have investigated the localization of key enzymes in the PA pathway. For instance, Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR), which are involved in the formation of flavan-3-ols like (+)-catechin and (-)-epicatechin respectively, have been shown to be localized in the cytosol in transfected tobacco leaves. oup.com Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), plays a role in both anthocyanin and PA biosynthesis and is expressed in tissues accumulating PAs, such as the Medicago truncatula seed coat. oup.com

The transport of PA precursors into the vacuole is facilitated by specific transporter proteins. For example, in Arabidopsis thaliana, the Multidrug and Toxic Compound Extrusion (MATE) transporter TT12 is involved in the transport of epicatechin glycosides and anthocyanins into the vacuole. nih.gov The precise mechanism by which PA oligomers and polymers are transported or assembled within the vacuole is still being investigated. nih.gov Some research suggests that PA precursors may be loaded into the ER membrane system or derived vesicles, which then transport the compounds to the central vacuole. nih.gov The acidic environment of the vacuole may also play a role in facilitating the condensation of PA units. nih.gov

The involvement of other proteins, such as Glutathione S-Transferase (GST) TT19, has also been implicated in the transport and accumulation of PAs. nih.govoup.com In Arabidopsistt19 mutants, PAs are found in small vesicle structures near small vacuoles, suggesting a role for TT19 in directing PA precursors or intermediates to the vacuole. oup.com

Polymerization and Condensation Mechanisms

The final step in PA biosynthesis involves the polymerization of flavan-3-ol units to form oligomers and polymers. The exact mechanism of this polymerization in vivo is not yet fully understood and has been a subject of ongoing debate. mdpi.commdpi.comnih.gov

Historically, there has been a debate regarding whether PA polymerization is primarily catalyzed by enzymes or occurs through non-enzymatic condensation reactions. mdpi.comnih.gov While some enzymes, such as laccases (e.g., TT10 in Arabidopsis), were initially proposed to be involved in PA polymerization, their role in the initial polymerization of natural PAs with specific linkages is debated. nih.govoup.com TT10 appears to be more involved in the oxidation of preformed PAs, potentially in the cell wall, and may contribute to cross-linking with other cell wall components. nih.govoup.com

Current research strongly supports a non-enzymatic mechanism for the core polymerization process in vivo, driven by the chemical reactivity of the precursor units. oup.comnih.gov This model is based on the acid-catalyzed condensation of flavan-3-ol units. In this proposed mechanism, a carbocation intermediate, typically derived from a flavan-3,4-diol (like leucocyanidin) or other reactive species, acts as an electrophile and attacks the nucleophilic C6 or C8 position of a flavan-3-ol starter unit or a growing PA chain. oup.comnih.gov

In vitro studies have demonstrated that flavan-3-ols and flavan-3,4-diols can condense under acidic conditions to form PA-like oligomers. mdpi.comresearchgate.net The facile assembly of PAs through such a non-enzymatic mechanism may necessitate the spatial and temporal separation of precursor units within the plant cell to prevent premature or uncontrolled polymerization, which could be toxic to the cell. oup.com

Despite the strong evidence for a non-enzymatic condensation mechanism, the precise details of how flavanol units are assembled into PAs in vivo remain unclear. mdpi.commdpi.comresearchgate.net It is proposed that the polymerization involves the sequential addition of "extension units" (carbocations derived from flavan-3,4-diols or other reactive intermediates) to a "starter unit," which is typically a flavan-3-ol monomer or a pre-existing oligomer. oup.com

The biosynthesis of starter and extension units may occur in different locations or at different times within the cell. oup.com For instance, it has been hypothesized that starter unit formation might involve soluble enzymes, while extension unit formation could be associated with membrane-bound complexes. oup.com This separation could help regulate the polymerization process. oup.com

Recent research has also suggested the involvement of novel intermediates in the polymerization process. For example, ascorbate (B8700270) conjugates of (+)-catechin have been identified and proposed to function as alternative "starter units" or sources of extension units in Arabidopsis and grape. nih.gov These findings suggest that PA oligomerization may not solely proceed through the sequential addition of single extension units. nih.gov

The final deposition of PAs, often as insoluble accretions within the vacuole, further highlights the complexity of the in vivo assembly process. oup.com While the non-enzymatic condensation model provides a strong framework, the cellular machinery and precise mechanisms that control the size, structure, and deposition of PA polymers in living plant cells are still subjects of ongoing investigation. oup.comnih.gov

Biosynthetic Enzyme/ProteinProposed Subcellular LocalizationRole in PA Biosynthesis
LAR (Leucoanthocyanidin Reductase)CytosolSynthesis of (+)-catechin (starter unit)
ANR (Anthocyanidin Reductase)CytosolSynthesis of (-)-epicatechin (starter unit)
ANS/LDOX (Anthocyanidin Synthase/Leucoanthocyanidin Dioxygenase)Cytosol, expressed in PA-accumulating tissuesInvolved in the formation of leucocyanidins (precursors to extension units)
TT12 (MATE transporter)Vacuolar membrane (Tonoplast)Transport of epicatechin glycosides and anthocyanins into the vacuole
TT19 (Glutathione S-Transferase)Cytosol, associated with vesiclesInvolved in transport/channeling of PA precursors/intermediates
TT10 (Laccase)Cell wall, potentially in vesiclesOxidation of preformed PAs, cross-linking

Note: This table summarizes proposed localizations and roles based on current research, and some aspects are still under investigation. mdpi.comnih.govoup.comoup.comresearchgate.net

Plant Sources and Compositional Research

Characterization of Proanthocyanidin (B93508) Profiles in Specific Plant Matrices Research has extensively characterized the this compound profiles in various plant matrices, revealing distinct compositions in different sources.

Grapes (Seed, Skin, Pulp) Grapes (Vitis vinifera) are a significant source of proanthocyanidins (B150500), particularly in their seeds and skins.wikipedia.orgwikipedia.orgoeno-one.euresearchgate.netGrape seed extracts are known to contain a high proportion of oligomeric proanthocyanidins (OPCs), which are typically dimers, trimers, and tetramers.nih.govmedicaljournalssweden.seGrape seed proanthocyanidins tend to have a higher proportion of galloylated units compared to skin proanthocyanidins.researchgate.netresearchgate.netThe average degree of polymerization (mDP) is generally higher in skin proanthocyanidins (around 30) than in seed proanthocyanidins (around 10).nih.govresearchgate.netPulp generally contains lower amounts of proanthocyanidins, primarily B1 and B2.nih.govThe total this compound content in grape seeds and skins varies depending on the grape variety.oeno-one.euresearchgate.net

Here is a table summarizing the general distribution of proanthocyanidins in grape tissues:

TissuePrimary this compound TypesTypical Degree of Polymerization (mDP)Notes
SeedOligomeric (dimers, trimers, tetramers), higher galloylation~10Significant source of OPCs. nih.govmedicaljournalssweden.se
SkinPolymeric, lower galloylation~30Contributes significantly to red wine tannins. researchgate.net
PulpPrimarily B1 and B2Lower than seed/skinContains relatively lower concentrations. nih.gov

Cranberries Cranberries (Vaccinium macrocarpon) are notable for containing A-type proanthocyanidins, which are less common than the B-type.mdpi.comresearchgate.netfrontiersin.orgnih.govThese A-type proanthocyanidins, particularly procyanidin (B600670) A2, have been a focus of research.usda.govCranberry proanthocyanidins are primarily A-type (epi)catechin oligomers with a degree of polymerization ranging from 2 to 8.researchgate.netThe total this compound content in cranberries can vary significantly among cultivars.researchgate.netmdpi.commdpi.comFor example, studies have shown variations in total this compound levels among cultivars like 'Howes', 'Mullica Queen', 'Early Black', and 'Ben Lear'.researchgate.netThe ripeness stage of cranberries also influences the this compound content, with levels potentially decreasing during maturation.mdpi.com

Here is a table showing examples of this compound content in different cranberry cultivars:

Cranberry CultivarTotal this compound Content (g/kg dried fruit)Citation
Howes76-92 researchgate.net
Mullica Queen48-82 researchgate.net
Early Black48-82 researchgate.net
Ben Lear18-92 (significantly lower than others) researchgate.net
Kalnciema Agrā2.775-3.389 (mg/g) mdpi.com
Kalnciema Tumšā2.775-3.389 (mg/g) mdpi.com
Searles2.775-3.389 (mg/g) mdpi.com
Kalnciema Ražīgā2.775-3.389 (mg/g) mdpi.com
Howes (Lithuania, Aug 12)8.87 ± 0.57 (mg EE/g EE) mdpi.com
Baifay (Lithuania, Oct 8)2.28 ± 0.22 (mg EE/g EE) mdpi.com

Berries (e.g., Blueberries, Chokeberries, Bilberries) Various berries are rich sources of proanthocyanidins, contributing to their overall phenolic content.wikipedia.orgacs.orgresearchgate.netresearchgate.net

Blueberries (Vaccinium spp.) : Cultivated blueberries contain proanthocyanidins, with polymeric procyanidins (DP > 10) accounting for a significant portion (26-47%) of the total procyanidin amount. researchgate.net Dimers represent a smaller percentage (2-10%). researchgate.net Blueberry proanthocyanidins primarily consist of B-type procyanidins. researchgate.net The average degree of polymerization in cultivated blueberries can be higher than in bilberries. mdpi.comluke.fi

Chokeberries (Aronia melanocarpa) : Chokeberries are noted for having high contents of proanthocyanidins. researchgate.netacs.org

Bilberries (Vaccinium myrtillus) : Wild bilberries contain proanthocyanidins and are a good dietary source of these compounds. researchgate.netluke.finih.gov Bilberries contain both A- and B-type proanthocyanidins, with procyanidin subunits being more common than prodelphinidin subunits. acs.org Bilberry proanthocyanidins feature epicatechin as the main terminal unit. mdpi.com Studies have shown that bilberries can contain higher levels of proanthocyanidins compared to cultivated blueberries, although the average degree of polymerization might be lower in bilberries. mdpi.comluke.fi The composition of proanthocyanidins in bilberry tissues can change during fruit development. acs.org

Here is a table comparing this compound content and characteristics in bilberries and cultivated blueberries:

Berry TypeTotal this compound Content (g/kg DW)Primary this compound TypesMain Terminal UnitAverage Degree of Polymerization (mDP)Citation
Wild Bilberry14 ± 1.4A- and B-type procyanidins and prodelphinidins (procyanidins more common)Epicatechin14 ± 2 acs.orgmdpi.comluke.fi
Cultivated Blueberry11 ± 5.0Primarily B-type procyanidinsNot specified in source33 ± 16 researchgate.netmdpi.comluke.fi

Other Notable Sources (e.g., Apples, Peanuts, Tea, Sorghum)

Beyond commonly known sources like grapes and cranberries, several other plants contribute significantly to dietary this compound intake. Apples, peanuts, tea, and sorghum are notable examples, each possessing distinct this compound profiles.

Apples are a major source of dietary polyphenolics, with proanthocyanidins being the largest polyphenolic class nih.govcambridge.org. Studies have shown that procyanidins are the most abundant polyphenols in dessert apples, found in both the skin and flesh researchgate.net. The structure of procyanidins in dessert apples appears largely homogeneous, with (-)-epicatechin (B1671481) constituting over 95% of the flavan-3-ol (B1228485) units researchgate.net. The average degrees of polymerization in these apple procyanidins typically range from 5 to 7 researchgate.net. Apples can contain significantly higher amounts of proanthocyanidins per serving compared to some other sources, with notable amounts found in varieties like Red Delicious and Granny Smith wikipedia.org.

Peanut skins, often considered an agricultural by-product, are rich in proanthocyanidins, particularly A-type proanthocyanidins researchgate.netvt.eduresearchgate.net. These are mainly present as dimers and trimers, although polymeric species with a degree of polymerization up to 12 have been identified researchgate.netresearchgate.net. Research indicates that A-type procyanidins are particularly abundant in peanut skin, predominantly consisting of (+)-catechin and (-)-epicatechin monomers researchgate.netresearchgate.net. Specific A-type dimers and trimers have been identified in peanut skins researchgate.net.

Tea (Camellia sinensis), including green and black tea, is another source of proanthocyanidins wikipedia.org. Proanthocyanidins in tea are typically oligomers of catechin (B1668976) and epicatechin wikipedia.org. Procyanidin B1, a this compound composed of (-)-epicatechin and (+)-catechin units, has been reported in Camellia sinensis nih.gov.

Sorghum (Sorghum bicolor L.), a significant cereal crop, contains tannins, including proanthocyanidins, which contribute to its bioactivity tandfonline.com. Sorghum grains with different applications have varying phenolic profiles, including differences in this compound content mdpi.com. Studies have shown a strong correlation between total this compound content and antioxidant activities in sorghum grains mdpi.comnih.gov. Brewing sorghum varieties, such as Hongyingzi (S-1), have demonstrated high levels of total proanthocyanidins mdpi.comnih.gov. Sorghum vulgare seeds contain a this compound polymer primarily composed of 2,3-cis procyanidin units capes.gov.br.

Research on Intra-species and Inter-cultivar Variation in this compound Content and Structure

Significant variation in this compound content and structure exists not only between different plant species but also within the same species and among different cultivars. This variability is influenced by genetic factors, environmental conditions, and developmental stages of the plant acs.orgau.dkresearchgate.net.

Studies on temperate forage species, including various cultivars, have highlighted large inter- and intra-species variability in polyphenol and tannin concentrations, including proanthocyanidins acs.orgau.dkresearchgate.net. This research indicates significant variation in structural features such as the mean degree of polymerization and prodelphinidin percentage among different species and cultivars acs.orgau.dk. For example, in sainfoin (Onobrychis viciifolia), large variability was observed in PA concentrations, the share of prodelphinidins, and the mean degree of polymerization among and within accessions acs.org.

Research on cranberry (Vaccinium macrocarpon) cultivars has also shown variation in total this compound content and composition researchgate.net. While isolated proanthocyanidins from different cultivars showed similar oligomer profiles, primarily A-type (epi)catechin oligomers, the total this compound content varied significantly researchgate.net. For instance, the 'Howes' cultivar exhibited higher total this compound levels compared to others like 'Ben Lear' researchgate.net. Genetic factors influencing flavonoid synthesis are suggested to contribute to these variations researchgate.net.

In apples, the phenolic composition, including proanthocyanidins, can vary between cultivars and growing regions nih.gov. Studies analyzing different apple cultivars have shown variations in the amounts of catechin, epicatechin, and procyanidin B2 nih.gov. The 'Royal Gala' cultivar, for example, showed higher proportions of these compounds compared to 'Hetlina' and 'Devonshire Quarrenden' in one study nih.gov.

Variations in this compound content have also been observed in soybean (Glycine max) landraces with different seed coat colors cabidigitallibrary.org. Studies have found significant differences in this compound content among these landraces, with black seed coat cultivars generally showing higher levels cabidigitallibrary.org.

Seasonal variation can also impact this compound content within a species. Research on rabbiteye blueberry leaves, for instance, observed significant seasonal variation in polyphenol and this compound content nih.gov.

The qualitative characteristics of proanthocyanidins, such as subunit type and polymer chain length, are important determinants of their biological activity, and research suggests that genetics strongly control their composition researchgate.net.

Interactive Data Tables:

Here are some interactive data tables based on the research findings:

Source (Apples)Primary this compound TypeConstituent MonomersAverage Degree of PolymerizationKey Findings
Dessert ApplesProcyanidins(-)-Epicatechin (>95%)5-7Most abundant polyphenol class in skin and flesh. researchgate.net
Various CultivarsProcyanidins (including B2)Catechin, EpicatechinNot specified in sourceContent varies by cultivar and growing region. nih.gov
Source (Peanuts)Primary this compound TypeConstituent MonomersDegree of PolymerizationKey Findings
Peanut SkinsA-type Proanthocyanidins(+)-Catechin, (-)-EpicatechinDimers, Trimers, up to 12Particularly abundant in peanut skins. researchgate.netresearchgate.net
Source (Sorghum)Primary this compound TypeConstituent MonomersDegree of PolymerizationKey Findings
Sorghum vulgare seedsProcyanidin Polymer2,3-cis procyanidin units~2500Polymer structure noted. capes.gov.br
Various GrainsProanthocyanidinsNot specified in sourceNot specified in sourceContent varies by variety and correlates with antioxidant activity. mdpi.comnih.gov
Plant Species/CultivarType of Variation StudiedKey Findings on this compound Variation
Temperate Forage Species (various)Inter- and Intra-species/cultivarLarge variability in concentration and structural features (mDP, prodelphinidin %). acs.orgau.dkresearchgate.net
Cranberry (Vaccinium macrocarpon) cultivarsIntra-cultivarVariation in total content; similar oligomer profiles (A-type (epi)catechin). researchgate.net
Sainfoin (Onobrychis viciifolia) accessionsIntra-accessionLarge variability in concentration, prodelphinidin share, and mDP. acs.org
Apple (Malus × domestica) cultivarsIntra-cultivarVariation in specific procyanidins (catechin, epicatechin, procyanidin B2). nih.gov
Soybean (Glycine max) landracesIntra-landrace (by seed coat color)Significant differences in content; higher in black seed coats. cabidigitallibrary.org
Rabbiteye Blueberry (Vaccinium virgatum) leavesSeasonalSignificant seasonal variation in content. nih.gov

Advanced Extraction and Purification Methodologies for Research

Solvent-Based Extraction Techniques

Conventional solvent extraction remains a fundamental approach for obtaining proanthocyanidins (B150500). The efficiency of this method is heavily dependent on the choice of solvent and the fine-tuning of various process parameters.

The selection of an appropriate solvent system is paramount for the efficient extraction of proanthocyanidins. The polarity of the solvent must be matched to the polarity of the target proanthocyanidins. Common solvents include ethanol (B145695), methanol (B129727), acetone (B3395972), and water, often used in aqueous mixtures to modulate polarity.

Research has shown that aqueous organic solvents are generally more effective than their pure counterparts. For instance, a 60% ethanol concentration was found to be optimal for extracting proanthocyanidins from raspberry. tandfonline.com Similarly, in a study on grape pomace, 60% hydromethanolic mixtures proved effective. mdpi.com For the extraction from brewer's spent grains, an 80/20 acetone/water (v/v) mixture yielded the highest content of proanthocyanidins. nih.gov The use of aqueous ethanol is often favored due to its low cost and toxicity. mdpi.com

The addition of acid to the solvent system can enhance extraction efficiency by improving the stability of proanthocyanidins, which are more stable in acidic conditions compared to alkaline environments. mdpi.commdpi.com For example, the addition of 1% formic acid to a 60% hydromethanolic mixture was identified as the optimal condition for procyanidin (B600670) extraction from several medicinal plants. mdpi.com However, the use of acidic acetone requires careful control of pH and temperature to prevent the conversion of proanthocyanidins. mdpi.com

Table 1: Optimization of Solvent Systems for Proanthocyanidin (B93508) Extraction

Plant Source Optimal Solvent System Key Findings Reference
Raspberry 60% Ethanol The highest yield of proanthocyanidins was achieved with this concentration. tandfonline.com
Grape Pomace 60% Methanol with 1% Formic Acid This acidified mixture was determined as the best for procyanidin extraction. mdpi.com
Brewer's Spent Grains 80/20 Acetone/Water (v/v) Resulted in the highest this compound content. nih.gov
Cinnamomum camphora Leaves 75% Ethanol Optimal for ultrasonic-assisted extraction of this compound-rich extracts. mdpi.com
Perilla Seed Hull 62% Ethanol Determined as the optimal concentration for ultrasonic-assisted extraction. scielo.br

The efficiency of this compound extraction is significantly influenced by pH, temperature, and the duration of the extraction process. These parameters must be carefully optimized to maximize yield while preventing the degradation of the target compounds.

pH: Proanthocyanidins exhibit greater stability in acidic environments. mdpi.commdpi.com Research on jujube showed that the highest yield of proanthocyanidins was obtained at a pH of 5. mdpi.com Similarly, a study on the extraction from Dioscorea alata identified an optimal pH of 4.5. mdpi.comnih.gov In contrast, alkaline conditions can negatively impact this compound content. A study on Pinus radiata bark demonstrated that when the pH of the extract exceeded 7, the this compound content and antioxidant activity were significantly reduced. ncsu.edu

Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent diffusivity and the solubility of proanthocyanidins. However, excessively high temperatures can lead to their degradation. researchgate.net The optimal temperature can vary depending on the plant material and extraction method. For instance, in the microwave-assisted extraction from grape seeds, a temperature of 170°C was found to be optimal, agriwastevalue.eu while for ultrasonic-assisted extraction from peanut hulls, a lower temperature of 35°C was used. mdpi.comnih.gov A study on Kushui rose flowers found an optimal ultrasonic irradiation temperature of 60°C. spkx.net.cn

Duration: The extraction duration needs to be sufficient to allow for the complete diffusion of proanthocyanidins from the plant matrix into the solvent. However, prolonged extraction times can lead to the degradation of these compounds. mdpi.com For example, in the ultrasonic-assisted extraction from jujube, the yield began to decrease when the ultrasound time exceeded 30 minutes. mdpi.com In microwave-assisted extraction from grape pomace, the process was completed in a significantly reduced time of 3.56 minutes. mdpi.com

Table 2: Influence of pH, Temperature, and Duration on this compound Extraction

Parameter Plant Source Optimal Condition Key Findings Reference
pH Jujube 5 The highest yield was obtained in this acidic environment. mdpi.com
Dioscorea alata 4.5 Optimal for enzyme-assisted extraction. mdpi.comnih.gov
Pinus radiata Bark < 7 PA content and antioxidant activity were reduced at pH > 7. ncsu.edu
Temperature Grape Seeds (MAE) 170°C Optimized condition for maximizing monomeric catechins and PACs. agriwastevalue.eu
Kushui Rose Flowers (UAE) 60°C Optimal temperature for maximizing this compound yield. spkx.net.cn
Raspberry (UAE) 44°C Optimized ultrasonic extraction temperature. tandfonline.com
Duration Jujube (UAE) 30 min Yield decreased with longer sonication times due to degradation. mdpi.com
Grape Pomace (MAE) 3.56 min Drastic reduction in extraction time compared to conventional methods. mdpi.com
Grape Seeds (MAE) 55 min Optimized duration for maximizing catechin (B1668976) and this compound recovery. agriwastevalue.eu

Optimization of Solvent Systems (e.g., Methanol, Ethanol, Acetone, Water, Acidified Mixtures)

Emerging and Assisted Extraction Methodologies

To overcome the limitations of conventional solvent extraction, such as long extraction times and high solvent consumption, several emerging and assisted extraction methodologies have been developed. These techniques utilize external energy sources to enhance the extraction process.

Ultrasonic-assisted extraction (UAE) employs high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular contents, including proanthocyanidins. mdpi.com This method offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction efficiency. mdpi.comencyclopedia.pub

Research has demonstrated the effectiveness of UAE for extracting proanthocyanidins from various sources. For instance, UAE of proanthocyanidins from perilla seed hull was optimized with a liquid-to-solid ratio of 15:1, 62% ethanol, an extraction time of 29 minutes, and a temperature of 53°C. scielo.br In another study, the UAE process for Cinnamomum camphora leaves was optimized with 75% ethanol, a liquid-to-solid ratio of 24 mL/g, an ultrasonic time of 39 minutes, and an ultrasonic power of 540 W, resulting in a higher yield compared to traditional methods. mdpi.com

Table 3: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Proanthocyanidins

Plant Source Optimal UAE Conditions This compound Yield Key Findings Reference
Perilla Seed Hull 62% ethanol, 15:1 liquid-to-solid ratio, 29 min, 53°C 2.185 mg/g UAE is an efficient and green process for this source. scielo.br
Cinnamomum camphora Leaves 75% ethanol, 24 mL/g liquid-to-solid ratio, 39 min, 540 W 77.46 ± 2.07 mg/g UAE was more efficient than heat reflux and soaking extraction. mdpi.com
Kushui Rose Flowers 60% ethanol, 1:20 solid-to-solvent ratio, 17 min, 59°C 96.94 mg/g UAE was found to be an efficient method for this source. spkx.net.cn
Peanut Hulls 60% ethanol, 1:45 solid-to-liquid ratio, 15 min sonication, 35°C 9.07% UAE significantly reduced extraction time compared to single-solvent methods. mdpi.comnih.gov

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix. The direct interaction of microwaves with polar molecules within the plant cells leads to a rapid increase in temperature and internal pressure, causing the cell walls to rupture and release their contents. mdpi.com This technique significantly reduces extraction time and solvent volume. agriwastevalue.eumdpi.com

MAE has been successfully applied to extract proanthocyanidins from various plant materials. For example, the extraction of proanthocyanidins from purple cabbage was optimized using a microwave power of 260 W for 54 seconds with a liquid-to-solid ratio of 43 and 57% ethanol. scientific.net In a study on grape seeds, MAE at 170°C for 55 minutes using 94% ethanol yielded 5.5-fold more proanthocyanidins compared to conventional extraction. agriwastevalue.eu Furthermore, combining MAE with eutectic solvents has been explored for extracting proanthocyanidins from grape pomace, achieving a high yield in just 3.56 minutes. mdpi.com

Table 4: Research Findings on Microwave-Assisted Extraction (MAE) of Proanthocyanidins

Plant Source Optimal MAE Conditions This compound Yield/Content Key Findings Reference
Purple Cabbage 260 W power, 54 s time, 43:1 liquid-solid ratio, 57% ethanol Not specified Optimized conditions for MAE were established. scientific.net
Grape Seeds 94% ethanol, 170°C, 55 min 56.4 mg CE/g DW MAE yielded 5.5-fold more PACs than conventional methods. agriwastevalue.eu
Grape Pomace Choline chloride:lactic acid solvent, 3.56 min 135 mgPAC/gGP MAE drastically reduced extraction time. mdpi.com
Cinnamomum camphora Leaves 77% ethanol, 1:20 solid-to-liquid ratio, 18 min, 530 W 81.56 ± 2.03 mg/g Optimal conditions were obtained through response surface optimization. mdpi.com

Enzyme-assisted extraction (EAE) is a green and efficient technique that utilizes specific enzymes, such as cellulases, pectinases, and xylanases, to hydrolyze the plant cell wall components. nih.govscielo.br This enzymatic degradation facilitates the release of proanthocyanidins that are bound to the cell wall matrix, thereby increasing the extraction yield. scielo.brscielo.br EAE is performed under mild conditions of temperature and pH, which helps to preserve the integrity of the extracted compounds. scielo.br

The combination of different enzymes can have a synergistic effect. For instance, a mixture of cellulase (B1617823) and pectinase (B1165727) was used to extract proanthocyanidins from Dioscorea alata, with optimal conditions being a pH of 4.5, a temperature of 45°C, and a duration of 73 minutes. mdpi.comnih.gov Similarly, the use of cellulase, xylanase, and pectinase in combination with ball-milling significantly improved the yield of proanthocyanidins from Chinese quince fruits, achieving a yield 2.51 times higher than conventional solvent extraction. scielo.br The use of enzymes can also be combined with other techniques, such as ultrasound, to further enhance extraction efficiency. mdpi.comresearchgate.net

Table 5: Research Findings on Enzyme-Assisted Extraction of Proanthocyanidins | Plant Source | Enzyme(s) Used | Optimal EAE Conditions | this compound Yield/Content | Key Findings | | :--- | :--- | :--- | :--- | :--- | | Dioscorea alata | Cellulase and Pectinase | pH 4.5, 45°C, 73 min | 93.06 mg/g | Response surface optimization was used to determine optimal conditions. | mdpi.comnih.gov | | Chinese Quince Fruits | Cellulase, Xylanase, and Pectinase | Not specified | 7.72% | Ball-milling assisted multi-enzyme hydrolysis was most effective. | scielo.br | | Lotus Seedpods | Pectinase and Cellulase (1:1) | pH 6, 55°C, 60 min | 4.36% | Orthogonal experiments revealed optimal conditions. | mdpi.com | | Grape Seeds | Cellulase | 8 U/g enzyme, 50°C, 40 min (with ultrasound) | Not specified | An ultrasonic-assisted enzyme method achieved high extraction efficiency. | researchgate.net |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a sophisticated and environmentally friendly technique used to extract proanthocyanidins from various plant materials. This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, a state where it exhibits properties of both a liquid and a gas. researchgate.netsevenpublicacoes.com.br This unique state allows for efficient penetration into the solid matrix, similar to a gas, while maintaining the dissolving power of a liquid. mdpi.com

The primary advantage of SFE lies in its selectivity and the ability to manipulate the solvent properties. By altering the pressure and temperature, the density and solvating power of the supercritical fluid can be precisely controlled. mdpi.comresearchgate.net This allows for the targeted extraction of specific compounds, such as proanthocyanidins, while leaving others behind. For instance, increasing the pressure generally enhances the extraction yield of proanthocyanidins. researchgate.net

However, supercritical CO2 is non-polar and thus has limited efficiency in extracting polar molecules like proanthocyanidins. researchgate.net To overcome this, a polar co-solvent, or modifier, such as ethanol or methanol, is often added to the supercritical CO2. researchgate.netresearchgate.netoup.com The addition of a co-solvent significantly improves the extraction efficiency of these polar compounds. researchgate.net Research has shown that the percentage of the co-solvent is a critical parameter influencing the extraction. researchgate.netakdeniz.edu.tr Different proanthocyanidins may require different optimal conditions for extraction due to variations in their polarity. researchgate.net For example, a study on grape seed extraction found that gallic acid, epigallocatechin, and epigallocatechin gallate were maximally extracted at 300 bar, 50°C, and with 20% ethanol, while catechin and epicatechin required 300 bar, 30°C, and 20% ethanol. researchgate.netakdeniz.edu.tr

SFE offers several benefits over traditional solvent extraction methods. It is a "green" technology as it uses non-toxic and non-flammable CO2, which can be easily removed from the final product by simple depressurization, leaving no solvent residue. researchgate.netsemanticscholar.org The process is also conducted at relatively low temperatures, which helps to prevent the thermal degradation of heat-sensitive compounds like proanthocyanidins. mdpi.comsemanticscholar.org Despite its advantages, the high cost of the necessary equipment can be a barrier to its widespread industrial application. researchgate.net

Table 1: Research Findings on Supercritical Fluid Extraction of Proanthocyanidins from Grape Seeds

ParameterConditionExtracted ProanthocyanidinsReference
Pressure300 barGallic acid, Epigallocatechin, Epigallocatechin gallate, Catechin, Epicatechin researchgate.netakdeniz.edu.tr
Temperature50°CGallic acid, Epigallocatechin, Epigallocatechin gallate researchgate.netakdeniz.edu.tr
Temperature30°CCatechin, Epicatechin researchgate.netakdeniz.edu.tr
Co-solvent (Ethanol)20%Gallic acid, Epigallocatechin, Epigallocatechin gallate, Catechin, Epicatechin researchgate.netakdeniz.edu.tr
Pressure250 barEpicatechin gallate researchgate.netakdeniz.edu.tr
Temperature30°CEpicatechin gallate researchgate.netakdeniz.edu.tr
Co-solvent (Ethanol)15%Epicatechin gallate researchgate.netakdeniz.edu.tr
Pressure80 barHighest total polyphenol concentration unityfvg.itcapes.gov.br
CO2 Flow Rate6 kg/h Highest total polyphenol concentration unityfvg.itcapes.gov.br
Co-solvent20% (w/w)Highest total polyphenol concentration unityfvg.itcapes.gov.br

Advanced Purification Strategies

Following extraction, crude this compound extracts contain a mixture of compounds with varying degrees of polymerization, as well as other phytochemicals. Advanced purification strategies are essential to isolate proanthocyanidins and to fractionate them for detailed research.

Column chromatography is a fundamental technique for the purification of proanthocyanidins. The choice of the stationary phase (the resin or gel in the column) is critical for achieving effective separation. researchgate.net

Sephadex LH-20: This is a popular choice for this compound purification and is a derivative of Sephadex G-25, modified to be compatible with organic solvents. maxapress.commaxapress.com It operates on the principles of size-exclusion chromatography, separating molecules based on their size. longdom.org The stationary phase consists of porous, cross-linked dextran (B179266) beads. longdom.org Larger this compound polymers are excluded from the pores and elute first, while smaller oligomers penetrate the pores to varying degrees and have longer retention times. longdom.org This allows for the fractionation of proanthocyanidins based on their degree of polymerization. maxapress.com The choice of the mobile phase, often a mixture of solvents like methanol and water, is crucial for achieving good separation. longdom.org Sephadex LH-20 is widely used to separate proanthocyanidins with different degrees of polymerization and to separate them from other small phytochemicals. maxapress.com

Toyopearl: Toyopearl resins are based on a rigid methacrylic polymer, offering high mechanical and chemical stability. tosohbioscience.com These hydrophilic resins are suitable for size-exclusion chromatography of biomolecules like proteins and can also be used for this compound separation. kinesis-australia.com.aumz-at.de Similar to Sephadex LH-20, Toyopearl separates molecules based on their size as they pass through the porous resin structure. kinesis-australia.com.au A study on green tea catechins utilized a Toyopearl HW-40S column to successfully separate this compound fractions from catechin monomers. pan.olsztyn.pl Another study demonstrated the use of Toyopearl gel chromatography to separate pyranoanthocyanins based on their anthocyanin moieties. nih.gov

Polyamide: Polyamide resin is another effective stationary phase for this compound purification. It is particularly useful for separating oligomeric pyranoanthocyanins from other wine flavonoids and polymerized pigments. nih.govmdpi.com The separation mechanism involves the formation of hydrogen bonds between the phenolic hydroxyl groups of the proanthocyanidins and the amide groups of the polyamide resin. However, in some cases, the strong adsorption can make desorption difficult and potentially alter the structure of the proanthocyanidins. researchgate.net Research on green tea proanthocyanidins employed polyamide column chromatography as a clean-up step, with elution achieved using different solvent mixtures. pan.olsztyn.plresearchgate.net

Table 2: Comparison of Column Chromatography Techniques for this compound Purification

TechniqueStationary PhasePrinciple of SeparationCommon EluentsKey ApplicationsReferences
Sephadex LH-20Cross-linked dextranSize-ExclusionMethanol, Ethanol, Acetone, Water mixturesFractionation by degree of polymerization, removal of small phenolics maxapress.commaxapress.comlongdom.org
ToyopearlHydroxylated polymethacrylic polymerSize-ExclusionEthanol, Acetone-water mixturesSeparation of proanthocyanidins from catechins and other flavonoids pan.olsztyn.plnih.govnih.gov
PolyamidePolyamide resinAdsorption (Hydrogen Bonding)Methanol, Acetic acid in methanol, N,N-dimethylformamidePurification of oligomeric proanthocyanidins, clean-up of extracts pan.olsztyn.plnih.govresearchgate.netresearchgate.net

Macroporous adsorption resins are synthetic polymers with a porous structure and a large surface area, which gives them a high capacity for adsorbing organic molecules. maxapress.commdpi.com These resins are widely used for the purification of proanthocyanidins from crude extracts due to their high efficiency, low cost, and ease of regeneration. maxapress.comncsu.edu

The adsorption process is based on interactions such as van der Waals forces, hydrogen bonding, and hydrophobic interactions between the this compound molecules and the resin surface. maxapress.commdpi.com The selection of the appropriate resin is crucial, as their properties, such as polarity, surface area, and pore size, significantly influence the adsorption and desorption characteristics. mdpi.com For instance, non-polar or weakly polar resins are often used to adsorb proanthocyanidins from aqueous solutions. researchgate.net

The purification process typically involves four steps:

Loading: The crude extract solution is passed through the column packed with the macroporous resin, and the proanthocyanidins are adsorbed onto the resin.

Washing: The column is washed with water or a low-concentration organic solvent to remove impurities like sugars, salts, and small polar molecules. mdpi.com

Elution: The adsorbed proanthocyanidins are then desorbed from the resin using a suitable organic solvent, such as ethanol or acetone, often mixed with water.

Regeneration: The resin can be regenerated for reuse by washing it with an appropriate solvent to remove any remaining compounds. ncsu.edu

Studies have shown that macroporous resins like AB-8 can achieve high purity levels for proanthocyanidins, with one study reporting a purity of up to 94%. maxapress.com In another study, the this compound content from jujube was increased 11-fold after purification with AB-8 macroporous resin. mdpi.comresearcher.life

Table 3: Research Findings on Macroporous Resin Adsorption for this compound Purification

Resin TypeSource MaterialKey FindingsReference
AB-8Grape SeedsAchieved purity of up to 94%; more suitable for purification than Sephadex LH-20 in this study. maxapress.com
AB-8JujubeIncreased this compound content by 11 times. mdpi.comresearcher.life
AB-8 and D101Red Sorghum SeedAB-8 showed higher adsorption capacity (34.65 mg/g) and recovery (79.64%) than D101. researchgate.net
HPD-500Various Plant MaterialsUsed to remove proteins and polysaccharides before eluting proanthocyanidins with 80% ethanol. mdpi.com

The biological properties of proanthocyanidins are often dependent on their degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in the polymer chain. Therefore, fractionating proanthocyanidins based on their DP is crucial for structure-activity relationship studies. acs.org

Several methods have been developed for this purpose. One common approach involves sequential liquid-liquid extraction or solid-phase extraction using different solvents with varying polarities. acs.orgscispace.com For example, a method was developed to separate grape seed proanthocyanidins into monomers, oligomers, and polymers using a C18 Sep-Pak cartridge and eluting with different organic solvents. scispace.com Ethyl acetate (B1210297) is often used to extract oligomeric proanthocyanidins, while methanol is used for the more polar polymeric fraction. acs.org

Another technique involves precipitation. Proanthocyanidins can be precipitated from a solution by adding a less polar solvent. By successively adding increasing amounts of a solvent like chloroform (B151607) to a methanol solution of proanthocyanidins, fractions with decreasing degrees of polymerization can be obtained. acs.org A method for fractionating grape proanthocyanidins involved depositing them onto an inert glass powder column and then sequentially dissolving them with increasing proportions of methanol in a solvent mixture. nih.gov This allowed for the separation of proanthocyanidins with mean DPs ranging from 4.7 to 73.8. nih.gov

These fractionation methods provide researchers with this compound fractions of different sizes, which can then be analyzed by techniques like HPLC after thiolysis to determine their mean degree of polymerization (mDP) and composition. acs.orgnih.gov

Table 4: Methods for Fractionation of Proanthocyanidins by Degree of Polymerization

MethodPrincipleKey StepsOutcomeReferences
Solid-Phase Extraction (C18)Differential solubilityElution with ethyl acetate for monomers and oligomers, followed by methanol for polymers.Separation into monomeric, oligomeric, and polymeric fractions. scispace.com
Liquid-Liquid Extraction & PrecipitationDifferential solubilityDissolving in methanol and successively precipitating with increasing amounts of chloroform.Fractions with decreasing degrees of polymerization. acs.org
Inert Support ChromatographySequential dissolutionDeposition on glass powder and elution with increasing proportions of methanol.Fractions with increasingly higher mean degrees of polymerization. nih.gov

Advanced Analytical Techniques for Proanthocyanidin Characterization and Quantification

High-Resolution Chromatographic Separations

Chromatography serves as the primary method for resolving mixtures of proanthocyanidins (B150500) based on their physicochemical properties.

High-Performance Liquid Chromatography (HPLC) with various detection modes

HPLC is a well-established technique for the analysis of proanthocyanidins, offering flexibility through the choice of stationary phase and detector. While UV detection is commonly used, its specificity for proanthocyanidins can be limited due to overlapping UV absorption profiles with other phenolic compounds. acs.org

Reverse-Phase HPLC (RP-HPLC) for Oligomeric Proanthocyanidins and Isomers

RP-HPLC is widely applied for the separation and analysis of monomeric and oligomeric proanthocyanidins. C18 columns are frequently utilized for the separation and identification of monomers and dimers in food matrices such as grape juice and red wine. acs.org This technique has also been successfully employed for the analysis of oligomers up to tetramers in various plant products, including apples. acs.org Despite its utility for lower molecular weight proanthocyanidins, RP-HPLC often struggles to achieve adequate separation of oligomers exceeding tetramers due to the complexity introduced by numerous isomers and resulting peak overlap. scienceopen.com However, coupling RP-HPLC with mass spectrometry can mitigate these separation challenges by providing mass information for co-eluting compounds, extending the analysis to include oligomers up to hexamers. scienceopen.com

RP-HPLC separates compounds primarily based on their hydrophobicity. For proanthocyanidin (B93508) oligomers, separation is influenced by both the degree of polymerization and individual structural characteristics, although the elution order may not always strictly correlate with molecular size. scienceopen.com

Normal-Phase HPLC (NP-HPLC) for Polymeric Proanthocyanidins

NP-HPLC is particularly effective for separating this compound oligomers and polymers based on their degree of polymerization. acs.orgacs.org This method employs polar stationary phases, such as silica (B1680970) or diol columns, and less polar mobile phases. acs.orgscienceopen.com The separation mechanism in NP-HPLC is largely driven by hydrogen bonding interactions between the hydroxyl groups of the proanthocyanidins and the polar stationary phase, leading to longer retention times for larger oligomers with more interaction sites. scienceopen.com NP-HPLC has been successfully applied to separate distinct oligomeric series up to heptamers in samples like apple juice, and for the analysis of proanthocyanidins from sources such as grapes, litchi pericarp, cider apple, and cocoa. acs.org NP-HPLC is capable of separating oligomers up to decamers based on their DP, and with optimized gradient conditions, even high molecular weight polymers (DP > 10) can be analyzed as a collective group. acs.org Studies on Diol-NP-HPLC have indicated that the separation of procyanidins is governed by a precipitation/redissolution mechanism in the aprotic/protic solvent system, while monomers are separated by a classic adsorption/partition mechanism. csic.esnih.gov

NP-HPLC is recognized as a high-resolution technique capable of separating oligomeric proanthocyanidins in a single run. csic.es It has been employed for the quantitative determination of oligomeric and polymeric proanthocyanidins in cranberry products, with the use of relative response factors improving quantification accuracy. usda.gov

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC represents an evolution of HPLC, offering enhanced speed, resolution, and sensitivity by utilizing smaller particle size stationary phases and higher operating pressures. It is increasingly applied in this compound analysis, often coupled with mass spectrometry, to leverage its improved performance. nih.govmdpi.com UHPLC facilitates rapid chromatographic separation of various this compound oligomers. acs.org Despite its advantages, UHPLC may still encounter challenges in resolving the complex mixtures of higher oligomers due to the increasing number of possible isomers with higher DP, leading to overlapping peaks. nih.gov Ultrahigh-resolution UHPLC-MS/MS has been effectively used to analyze the detailed this compound composition of plant extracts, enabling the characterization of native structures and the study of structural modifications, such as those induced by alkaline oxidation. mdpi.com

Two-Dimensional Liquid Chromatography (LC × LC)

Two-dimensional liquid chromatography (LC × LC) is a powerful separation technique that employs two distinct chromatographic dimensions with orthogonal separation mechanisms. This approach significantly increases peak capacity and resolution, making it highly suitable for the analysis of complex this compound mixtures. nih.govchromatographyonline.com LC × LC can effectively resolve the heterogeneity present in biological samples by combining different separation principles. chromatographyonline.com In the context of this compound analysis, LC × LC methods often couple hydrophilic interaction liquid chromatography (HILIC) in the first dimension, which separates based on polarity and size, with reversed-phase liquid chromatography (RP-LC) in the second dimension, which separates based on hydrophobicity. nih.govmdpi.comresearchgate.net This HILIC × RP-LC combination provides enhanced resolving power and has been successfully applied to identify proanthocyanidins in complex matrices like wine and grape seeds, allowing for the detection of compounds that would co-elute in one-dimensional separations. mdpi.comresearchgate.net LC × LC coupled with mass spectrometry has been utilized to separate and identify numerous components, including proanthocyanidins, in complex extracts such as those from grape pomace, demonstrating the separation of over 70 different analytes and the tentative identification of 38 distinct structures. chromatographyonline.comchromatographyonline.com

Mass Spectrometry (MS) Approaches

Mass spectrometry is an essential analytical tool for the identification and structural elucidation of proanthocyanidins. When coupled with chromatographic separation, MS provides crucial information about the molecular weight and fragmentation behavior of individual this compound compounds. acs.orgscienceopen.com Electrospray ionization (ESI) is a commonly used soft ionization technique for proanthocyanidins, typically generating pseudomolecular ions. researchgate.net

MS techniques enable the determination of molecular weight and, through tandem MS (MS/MS or MSn), provide valuable data on the sequence of monomeric units and insights into linkage types. researchgate.netnih.gov Characteristic fragmentation pathways observed for proanthocyanidins include quinone-methide (QM) cleavage, retro-Diels-Alder (RDA) fission, and heterocyclic ring fission (HRF). researchgate.net These fragmentation patterns are highly informative for the structural characterization of different this compound classes. researchgate.net High-resolution mass analyzers, such as quadrupole time-of-flight (QTOF) or Orbitrap, are particularly useful for determining the exact masses and elemental compositions of proanthocyanidins, aiding in their identification. researchgate.netnih.gov

Coupling chromatography with MS, such as NP-HPLC with on-line MS, allows for separation based on DP and subsequent identification of monomeric and oligomeric proanthocyanidins. acs.orgscilit.com RP-HPLC-ESI/MS has been used to confirm the identity of individual compounds up to tetramers. core.ac.uk UHPLC-MS/MS provides a rapid and sensitive approach for qualitative and quantitative analysis, enabling the quantification of terminal and extension units and estimation of the mean DP. acs.org While MS can differentiate compounds based on mass, it may not distinguish between stereoisomers or definitively determine the precise position and stereochemistry of interflavanoid linkages (e.g., 4→6 vs. 4→8) without complementary techniques. researchgate.net

Other MS techniques, such as MALDI-TOF MS, have proven useful for analyzing highly polydisperse and heterogeneous this compound samples, providing information on molecular weight distribution. capes.gov.br ESI-MSn allows for the identification of molecular ions and their fragments, assisting in the characterization of flavan-3-ol (B1228485) subunits, connectivity, and the presence of A-type linkages. nih.gov

Interactive Data Table: Common Chromatographic and Mass Spectrometric Techniques for this compound Analysis

TechniqueSeparation PrincipleTypical Application AreaKey Information ProvidedAdvantagesLimitations
RP-HPLC HydrophobicityMonomers, Oligomers (up to tetramers)Separation by DP and individual compounds (limited)Widely used, effective for smaller oligomers. acs.orgLimited separation of higher oligomers and isomers due to co-elution. scienceopen.com
NP-HPLC Hydrogen Bonding / PolarityOligomers (up to decamers), PolymersSeparation by DPEffective for separating oligomers by size, can handle higher DP polymers. acs.orgacs.orgLow solubility in organic solvents, strong silica gel adsorption, difficult ionization for traditional NP-HPLC. mdpi.com
UHPLC Hydrophobicity/Polarity (depending on column)Monomers, Oligomers, PolymersFaster separation, improved resolution/sensitivityRapid analysis, high resolution, increased sensitivity. nih.govacs.orgRetention time overlap for higher oligomers can still occur. nih.gov
LC × LC Combination of two orthogonal principlesComplex mixtures of various DP and typesEnhanced peak capacity and resolution, separation of isomersHigh resolving power for complex samples. nih.govchromatographyonline.comMore complex instrumentation and method development.
MS (coupled with LC) Mass-to-charge ratioIdentification, Structural ElucidationMolecular weight, fragmentation patterns, monomer sequenceIdentification of compounds, structural information. researchgate.netnih.govMay not differentiate stereoisomers or specific linkage positions without additional methods. researchgate.net
MALDI-TOF MS Mass-to-charge ratioHigher molecular weight polymersMolecular weight distributionSuitable for polydisperse and heterogeneous samples. capes.gov.br
ESI-MS/MS (or MSn) Fragmentation patternsStructural elucidation, monomer sequenceMonomer sequence, linkage information (indirectly)Detailed structural information through fragmentation. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying individual this compound oligomers and polymers in complex mixtures. acs.orgusda.gov The chromatographic separation, often using reversed-phase or normal-phase HPLC, allows for the resolution of PACs based on their degree of polymerization and structural variations before they enter the mass spectrometer. acs.orgcabidigitallibrary.org

LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) provide detailed structural information through precise mass measurements and fragmentation analysis. usda.govacs.org Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of PACs due to its ability to generate charged molecules from polar compounds. acs.orgacs.org LC-ESI-MS has been successfully used to identify procyanidin (B600670) oligomers with a degree of polymerization up to 17 units. acs.org Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed for rapid qualitative and quantitative analysis of PACs directly from crude plant extracts. usda.gov These methods can utilize varying cone voltages to induce in-source depolymerization of oligomers and polymers, followed by further fragmentation in the collision cell for selective detection. usda.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of higher molecular weight and polydisperse proanthocyanidins. capes.gov.brnih.govacs.orgresearchgate.net MALDI-TOF typically produces singly charged molecular ions, which simplifies the interpretation of spectra for complex mixtures of oligomers and polymers. acs.org This technique has been used to characterize procyanidin polymers with chain lengths exceeding 25 units. acs.org MALDI-TOF MS can reveal the presence of different series of tannin oligomers within a sample. acs.org The judicious choice of matrix is crucial for effective MALDI-TOF analysis of complex this compound mixtures. acs.org

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that is effective for analyzing polar compounds like proanthocyanidins. acs.orgresearchgate.net ESI can generate both singly and multiply charged ions depending on the molecule's size and structure and the solvent conditions. acs.org For procyanidins, ESI-MS in negative ion mode has shown the presence of singly and doubly charged ions corresponding to molecular masses of procyanidins with a degree of polymerization up to 22. acs.org ESI-MS is particularly useful for the gentle ionization of procyanidin polymers, allowing for the identification of oligomers. acs.org

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry (MS/MS, or MSn) is a crucial technique for elucidating the structural details of proanthocyanidins by fragmenting selected ions and analyzing the resulting product ions. acs.orgmdpi.com This fragmentation provides information about the monomeric subunits, their sequence, and the type and position of interflavanoid linkages (A-type or B-type, 4→6 or 4→8). acs.orgmdpi.com

Several fragmentation pathways are observed in the MS/MS analysis of proanthocyanidins, including retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), quinone methide (QM) fission, and benzofuran-forming (BFF) fission. acs.orgmdpi.comnih.gov The diagnostic ions produced from these fragmentation mechanisms are used to determine the hydroxylation patterns, interflavanoid linkages, and subunit sequence of PACs. acs.orgnih.gov For instance, fragmentation of a tetramethylated this compound dimer (m/z 633) can yield product ions (e.g., m/z 329, 303, 289, 163) that provide insights into its structure. nih.gov A common fragmentation pathway involves the breakage of the inter-flavan bond. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of proanthocyanidins, providing information about the arrangement of atoms and the types of bonds present. sigmaaldrich.complos.orgnih.gov Both 1H NMR and 13C NMR spectroscopy are used, often in combination with two-dimensional (2D) NMR techniques such as COSY, HSQC, HMQC, and HMBC. nih.govresearchgate.net

NMR can provide information on the stereochemistry of the flavan-3-ol units (cis or trans) and the position and type of interflavanoid linkages (4→6 or 4→8, B-type or A-type). nih.govresearchgate.net For example, 13C NMR analysis can reveal the predominance of specific this compound types, such as procyanidins, and the presence of certain stereochemistries, like 2,3-cis epicatechin units. acs.org While NMR is excellent for structural details, determining the exact degree of polymerization in polymeric proanthocyanidins solely by NMR can be challenging due to signal complexity and broadening. acs.org However, 2D NMR techniques, particularly HMBC, can provide evidence of the sites of condensation between interflavan units in oligomers like trimers. researchgate.net Low-temperature 1H NMR spectroscopy has been used to elucidate the structure of procyanidin oligomers, including the characterization of interflavanoid linkages using NOE interactions. nih.gov

Spectrophotometric Methods for Complementary Structural Information

Spectrophotometric methods are often used for the quantitative analysis of total proanthocyanidins or specific subclasses, providing complementary information to structural techniques. These methods typically rely on color reactions produced by the interaction of proanthocyanidins with specific reagents, with the absorbance measured using a spectrophotometer. cabidigitallibrary.org

Acid-Butanol Assay

The Acid-Butanol Assay, also known as Porter's method or the Bate-Smith Assay, is a widely used spectrophotometric method for quantifying proanthocyanidins (condensed tannins). nih.govresearchgate.netprometheusprotocols.net This assay is based on the acid-catalyzed oxidative depolymerization of proanthocyanidins in hot alcoholic solution, typically n-butanol acidified with HCl, in the presence of a catalyst like ferrous sulfate. nih.govprometheusprotocols.netresearchgate.net This reaction cleaves the interflavanoid bonds, producing red-colored anthocyanidins (specifically cyanidin (B77932) and delphinidin (B77816) from procyanidins and prodelphinidins, respectively) as cleavage products from the upper units. cabidigitallibrary.orgnih.govresearchgate.net The absorbance of the resulting colored solution is measured spectrophotometrically, usually at around 546 nm or 550 nm. cabidigitallibrary.orgresearchgate.netresearchgate.net The amount of proanthocyanidins is then determined by comparison to a standard curve, often prepared using a known this compound standard like quebracho tannin or a monomeric unit like catechin (B1668976) or epicatechin, although using anthocyanidins like cyanidin-3-glucoside is also reported. researchgate.netresearchgate.net

The principle of the assay involves the cleavage of the interflavanoid bond and the subsequent conversion of the upper unit into an anthocyanidin. cabidigitallibrary.orgresearchgate.net While providing a measure of total or polymeric this compound content, the acid-butanol assay does not provide detailed information on the specific degree of polymerization or the types of linkages present. cabidigitallibrary.orgnih.gov The method is relatively simple and cost-effective, making it suitable for high-throughput analysis, but it may underestimate the total this compound content when applied directly to plant material and can be influenced by the structural characteristics of the PACs. cabidigitallibrary.orgresearchgate.net

Analytical TechniqueInformation ProvidedStrengthsLimitations
LC-MS/MS, LC-HRMSMolecular weight, fragmentation patterns, subunit sequenceSeparation of complex mixtures, detailed structural information, quantitative analysisMay not be suitable for very high molecular weight polymers, requires method development for specific PACs
MALDI-TOFMolecular weight distribution, degree of polymerizationExcellent for high molecular weight and polydisperse samples, simple spectra for polymersLess effective for detailed structural fragmentation compared to ESI-MS/MS
ESI-MSMolecular weight, charge stateSoft ionization, suitable for polar compounds, can analyze oligomers and some polymersFragmentation can be complex, less effective for very high molecular weight polymers
MS/MS Fragmentation AnalysisSubunit sequence, linkage type and positionProvides detailed structural information through controlled fragmentationRequires expertise in interpreting fragmentation patterns
NMR SpectroscopyDetailed structural elucidation, stereochemistry, linkage typeNon-destructive, provides comprehensive structural informationRequires relatively pure samples, lower sensitivity than MS, signal complexity for polymers
Acid-Butanol AssayTotal polymeric this compound contentSimple, cost-effective, suitable for quantitative analysis of total PACsDoes not provide structural details (DP, linkage type), can underestimate content

Data Table: Examples of this compound Analysis by Different Techniques

Sample SourceAnalytical Technique(s) UsedKey FindingsCitation
Pear JuiceNMR, ESI/MS, MALDI-TOF/MSPredominantly procyanidins with 2,3-cis stereochemistry; DP up to 22 (ESI/MS) and 25 (MALDI-TOF/MS) observed. acs.org
SainfoinMALDI-TOF MSPredominantly B-type homo- and heteropolymers up to 12-mers (3400 Da); A-type glycosylated dimers also detected. acs.org
Litchi PulpESI-MS, NMR, LC-ESI-Q-TOF-MSProcyanidins composed of (epi)catechin units with DP 2-6 dominant; 32 procyanidins identified, including epicatechin, procyanidin B2, C1. plos.org
Green Tea2D NMR, MSStructural elucidation of novel epiafzelechingallate-epicatechingallate dimers with 4β→8 and 4β→6 linkages. nih.gov
Bilberry TissuesAcid Butanol Assay, UHPLC-HRMS/MSQuantification of cell wall-bound insoluble PACs and analysis of A-type PACs. acs.org
Grape Seed ExtractMALDI-TOF MS, LC-MS/MSOligomeric series of (epi)catechin/(epi)gallocatechin units up to nonamers (MALDI-TOF); proanthocyanidins up to trimers detected in plasma after administration (LC-MS/MS). nih.gov

Vanillin (B372448) Assay

The vanillin assay is a colorimetric method widely used for the quantitative estimation of proanthocyanidins, particularly those with a resorcinol (B1680541) or phloroglucinol (B13840) A-ring. cabidigitallibrary.org The principle of the assay relies on the acid-catalyzed condensation reaction between vanillin, an aromatic aldehyde, and the meta-substituted hydroxyl groups present on the A-ring of the flavan-3-ol units within the this compound structure. cabidigitallibrary.orgnih.govresearchgate.net This reaction results in the formation of a red-colored carbocation intermediate, which can be measured spectrophotometrically, typically at an absorbance of 500 nm. cabidigitallibrary.orgnih.gov

The vanillin assay protocol generally involves extracting the plant material with a solvent like methanol (B129727). nih.gov A reaction mixture containing vanillin dissolved in acidified methanol (e.g., with HCl) is then added to the plant extract. nih.gov After incubation for a specific time and temperature (e.g., 20 minutes at 27 °C), the absorbance of the resulting red solution is measured against a blank. nih.gov

While widely used due to its simplicity, the vanillin assay has limitations. It is not specific solely to proanthocyanidins; other appropriately substituted flavanols, including the monomeric unit catechin, also react with vanillin to produce a colored adduct. researchgate.net The reactivity can also vary depending on the degree of polymerization of the this compound and the specific type of flavan-3-ol units present. researchgate.netresearchgate.net Furthermore, the color yield can be sensitive to the presence of water in the reaction mixture. researchgate.net Using catechin as a standard is common, but interpreting the results in "catechin equivalents" can be complex due to differing reaction rates between monomers and polymers. researchgate.net A modified vanillin method has been developed, which is reported to be more useful for estimating the molecular weight of condensed tannins than for quantitative analysis. researchgate.net

A comparison of analytical methods for measuring proanthocyanidins in wines showed that the vanillin assay, along with the Bate-Smith assay, were among the colorimetric methods used. uchile.cloup.com While these methods showed high repeatability, they differed widely in the this compound concentrations reported compared to precipitation assays like methylcellulose (B11928114) and protein precipitation. uchile.cloup.com There was a significant correlation between the Bate-Smith assay and the vanillin assay in this study. oup.com

Computational Tools for Accelerated Analysis

The structural complexity and heterogeneity of proanthocyanidins make their comprehensive analysis using traditional methods time-consuming and challenging. Computational tools have emerged as valuable assets to accelerate and enhance the analysis of proanthocyanidins, particularly when coupled with advanced analytical techniques like ultra-high-performance liquid chromatography-diode array detection-high resolution accurate mass-mass spectrometry (UHPLC-DAD-HRAM-MS). nih.govnih.gov

Data Processing and Peak Extraction

Computational tools are instrumental in processing the large and complex datasets generated by hyphenated techniques like UHPLC-DAD-HRAM-MS. nih.gov These tools can automatically extract chromatographic peaks corresponding to proanthocyanidins from the data. nih.govnih.gov Proanthocyanidins typically exhibit characteristic UV absorbance in the range of 274–280 nm, which aids in their detection and extraction from UV chromatograms. nih.gov

Deconvolution of Isotopic Patterns

High-resolution mass spectrometry provides accurate mass measurements and reveals the isotopic patterns of ions. For proanthocyanidins, particularly oligomers, the mass spectra can be complex due to the presence of different isotopic peaks and potentially multiply charged ions. nih.gov Computational tools are capable of deconvoluting these overlapping isotopic patterns, including those of A-type, B-type, and multi-charged this compound ions. nih.govnih.gov This deconvolution is crucial for accurately determining the elemental composition and identifying individual this compound species within a complex mixture. Studies using MALDI-TOF MS have also employed deconvolution of overlapping isotope patterns to identify the presence of A-type interflavan bonds. researchgate.net

Automated Structure Prediction

Beyond identification based on mass and fragmentation, computational tools can assist in the automated prediction of this compound structures. nih.govnih.gov By utilizing high-resolution mass spectrometry data, including accurate masses and fragmentation patterns (MSn), these tools can theoretically predict possible structures based on the degree of polymerization, the types of flavan-3-ol components, the number of A-type linkages, and the presence of substitutions like galloyls. acs.orgresearchgate.net MSn fragmentation patterns provide crucial information about the connectivity of monomeric units and the location of A-type bonds, aiding in structural elucidation. acs.orgresearchgate.net While automated structure prediction is a developing area, it holds significant promise for accelerating the identification of novel or less common this compound structures present in complex plant extracts.

Mechanistic Studies on Proanthocyanidin Bioavailability and Metabolism

Absorption Mechanisms in the Gastrointestinal Tract

The absorption of proanthocyanidins (B150500) is a highly selective process, largely dictated by their molecular size. While these compounds are found in abundance in various plant-based foods, their journey from the gut to the systemic circulation is limited. capes.gov.brresearchgate.net

Differential Absorption of Oligomeric vs. Polymeric Proanthocyanidins

A significant body of research indicates that the degree of polymerization is a critical determinant of proanthocyanidin (B93508) absorption. capes.gov.br Only the smaller oligomeric forms, specifically dimers and trimers, and to a lesser extent tetramers, are capable of being absorbed in the small intestine. mdpi.comresearchgate.net Even then, their absorption rate is considerably lower than that of their monomeric counterparts, such as catechin (B1668976) and epicatechin. capes.gov.brtandfonline.com For instance, the absorption rate of this compound dimers is estimated to be only 5–10% of that of (-)-epicatechin (B1671481). capes.gov.br

Polymeric proanthocyanidins, which have a degree of polymerization greater than four, are generally not absorbed in the small intestine due to their large molecular size and high polarity. capes.gov.brmdpi.com These larger molecules pass through the small intestine largely intact and reach the colon, where they become substrates for the gut microbiota. capes.gov.brcore.ac.uk It has been observed that the vast majority of ingested proanthocyanidins, particularly the polymeric forms, are not absorbed and can be found in their original form throughout the gastrointestinal tract and in feces. tandfonline.com

This compound Type Degree of Polymerization (DP) Absorption in Small Intestine
Monomers (e.g., Catechin)1Readily absorbed
Oligomers2-4 (Dimers, Trimers, Tetramers)Limited absorption
Polymers>4Not absorbed

Pathways of Absorption (e.g., Passive Diffusion, Active Transport)

The primary mechanism for the absorption of oligomeric proanthocyanidins in the small intestine is believed to be passive diffusion. mdpi.comnih.gov Due to the numerous hydroxyl groups in their structure, proanthocyanidins are hydrophilic, which makes a transcellular route less favorable. Instead, they are thought to cross the intestinal epithelium via the paracellular pathway, moving through the tight junctions between cells. mdpi.comnih.gov

While passive diffusion is the main route, some studies suggest that active transport may also play a minor role in the absorption of this compound monomers. researchgate.net However, specific transporters for oligomeric proanthocyanidins have not been identified in the small intestine. mdpi.com The absorption of these larger molecules appears to be a passive process driven by the concentration gradient.

Systemic Metabolism and Biotransformation

Once absorbed, proanthocyanidins and their metabolites enter the systemic circulation and are subject to further metabolic processes, primarily in the liver and kidneys. However, the most significant biotransformation of proanthocyanidins occurs in the colon, mediated by the gut microbiota.

Role of Hepatic and Renal Metabolism

Absorbed this compound oligomers undergo limited phase II metabolism in the intestine and liver, which is less extensive compared to their monomeric counterparts. capes.gov.brrsc.org This metabolism involves processes like glucuronidation, sulfation, and methylation, which increase the water solubility of the compounds, facilitating their excretion. nih.govsemanticscholar.org The liver is a primary site for the metabolism of xenobiotics, and studies have shown that it is a key organ in the metabolism of procyanidin-rich extracts. researchgate.netnih.gov The kidneys also play a role, particularly in the excretion of absorbed and metabolized proanthocyanidins. researchgate.netnih.gov Interestingly, the primary site of metabolism may be dose-dependent, with the liver handling larger doses and the intestinal mucosa metabolizing smaller doses. nih.gov

Biotransformation by Gut Microbiota

The vast majority of ingested proanthocyanidins, particularly the non-absorbable polymeric forms, reach the colon intact. capes.gov.brcore.ac.uk Here, they are extensively metabolized by the colonic microbiota. capes.gov.brnih.gov This microbial biotransformation is a crucial step, as it breaks down the large polymers into smaller, more bioavailable phenolic compounds that can be absorbed into the systemic circulation. nih.gov

The gut microbiota degrades proanthocyanidins into a variety of low-molecular-weight phenolic acids. mdpi.comresearchgate.net This process involves the cleavage of the interflavan bonds and the C-ring of the flavan-3-ol (B1228485) units. The primary metabolites formed include phenylacetic acids, phenylpropionic acids, and phenylvaleric acids. researchgate.netwur.nl These simple phenolic acids are not unique to this compound metabolism and can be formed from other flavonoids as well. mdpi.com

A key and more specific group of metabolites derived from the microbial breakdown of proanthocyanidins are the phenyl-γ-valerolactones. mdpi.comresearchgate.net Specifically, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV) has been identified as a major microbial metabolite of procyanidins and (epi)catechins. researchgate.netnih.gov These valerolactones and their subsequent degradation products, such as phenylvaleric acids, are then absorbed from the colon and can be detected in plasma and urine. core.ac.uknih.gov The formation of these microbial metabolites is significant as they are believed to contribute substantially to the systemic health effects attributed to this compound consumption. capes.gov.brnih.gov

Metabolite Class Examples Origin
Phenyl-γ-valerolactones5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV)Microbial metabolism of proanthocyanidins in the colon
Phenylvaleric AcidsFurther degradation of phenyl-γ-valerolactones
Phenylpropionic Acids3-(3-hydroxyphenyl)propionic acidMicrobial metabolism of proanthocyanidins in the colon
Phenylacetic Acids3,4-dihydroxyphenylacetic acidMicrobial metabolism of proanthocyanidins in the colon
Complex Microbial Catabolism (e.g., lactonization, decarboxylation, dehydroxylation, oxidation)

The complex polymeric structure of most proanthocyanidins (PAs) prevents their direct absorption in the upper gastrointestinal tract, leading to their accumulation in the colon. Here, they are subjected to extensive biotransformation by the resident gut microbiota. capes.gov.brmdpi.com This microbial catabolism involves a series of complex enzymatic reactions that break down the larger PA polymers into smaller, more readily absorbable molecules. ifremer.fr The primary catabolic processes include C-ring opening, lactonization, decarboxylation, dehydroxylation, and oxidation. researchgate.netmdpi.com

The initial step in the microbial degradation of dimeric procyanidins often involves the opening of the C-ring. researchgate.net This is followed by a multitude of reactions, including lactonization, which leads to the formation of phenyl-γ-valerolactones. capes.gov.brnih.gov In fact, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (DHPV) is recognized as a major microbial metabolite of procyanidins and (epi)catechins. nih.govsemanticscholar.org Subsequent decarboxylation and dehydroxylation reactions further break down these intermediates. mdpi.com For instance, in the case of galloylated monomeric flavan-3-ols, microbial esterases first cleave the gallic acid ester moiety, releasing gallic acid, which is then decarboxylated to pyrogallol. researchgate.netmdpi.com

The intricate catabolism of catechin and epicatechin, the monomeric building blocks of many proanthocyanidins, also involves C-ring opening followed by lactonization, decarboxylation, dehydroxylation, and oxidation. mdpi.com These processes result in the formation of various low-molecular-weight phenolic acids. tandfonline.comresearchgate.net In vitro experiments using human colonic microflora have shown that this compound polymers can be almost completely degraded after 48 hours of incubation, yielding primary products such as monohydroxylated derivatives of phenylacetic, phenylpropionic, and phenylvaleric acids. tandfonline.com

The specific microbial metabolites produced can vary depending on the structure of the parent this compound. For example, the metabolism of procyanidin (B600670) B2 by fecal microorganisms has been shown to produce a variety of phenolic acid metabolites, including 3-hydroxyphenylacetic acid. acs.org Interestingly, 5-(3′,4′-dihydroxyphenyl)-g-valerolactone and 3-hydroxyphenylacetic acid have been identified as unique metabolites of procyanidin B2. acs.org The metabolic degradation of proanthocyanidins is a complex process involving various reactions such as hydrolysis, hydrogenation, α- and β-oxidation, dehydroxylation, demethoxylation, and decarboxylation, ultimately resulting in a diverse array of phenolic and aromatic catabolites. isnff-jfb.com

Table 1: Key Microbial Catabolic Reactions of Proanthocyanidins and Resulting Metabolites

Catabolic Reaction Description Example Metabolites
C-ring Opening The initial cleavage of the central heterocyclic ring of the flavan-3-ol structure. -
Lactonization Formation of a lactone ring, often following C-ring opening. Phenyl-γ-valerolactones, 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (DHPV)
Decarboxylation Removal of a carboxyl group. Pyrogallol (from gallic acid)
Dehydroxylation Removal of a hydroxyl group. Mono- and non-hydroxylated phenolic acids
Oxidation Addition of oxygen or removal of hydrogen. Various phenolic acids
Hydrolysis Cleavage of ester linkages in galloylated proanthocyanidins. Gallic acid

Circulation and Cellular Uptake of Proanthocyanidins and Their Metabolites

The bioavailability of proanthocyanidins is largely dependent on their degree of polymerization (DP). capes.gov.brrsc.org While monomeric flavan-3-ols like (+)-catechin and (-)-epicatechin are readily absorbed in the small intestine, the absorption of larger proanthocyanidins is significantly more limited. rsc.org Studies have shown that only monomers and dimers are absorbed to a significant extent. tandfonline.comtandfonline.com Proanthocyanidins with a DP greater than four are generally not absorbable due to their large molecular size. capes.gov.br

Oligomeric proanthocyanidins, such as dimers and trimers, can be absorbed intact, although their absorption rates are considerably lower than that of their monomeric counterparts, estimated to be less than 10% of that of (-)-epicatechin. capes.gov.brrsc.org For example, procyanidin B2 has shown a transport rate of 3.0% across Caco-2 cell monolayers, a model of the human intestinal epithelium. rsc.org Once absorbed, these intact oligomers undergo limited phase II metabolism in the intestine and liver, resulting in the formation of glucuronidated, sulfated, and/or methylated conjugates. rsc.org

The vast majority of ingested proanthocyanidins, particularly the larger polymers, are not absorbed in the small intestine and pass into the colon. capes.gov.brmdpi.com There, they are catabolized by the gut microbiota into a variety of smaller phenolic acids and phenyl-γ-valerolactones. capes.gov.brnih.gov These microbial metabolites are then absorbed into the circulatory system. tandfonline.com In fact, studies have identified these microbially-derived metabolites, often in their conjugated forms (glucuronides), in much higher concentrations in the bloodstream than the intact parent proanthocyanidins. tandfonline.com For instance, after the consumption of this compound-rich foods, DHPV and its conjugated forms have been detected in plasma at low micromolar concentrations. semanticscholar.org

The circulation and cellular uptake of these metabolites are crucial for the potential systemic effects of proanthocyanidins. researchgate.net While the parent compounds may have limited bioavailability, their microbial metabolites are readily absorbed and distributed throughout the body, where they can exert biological activity. researchgate.net

Table 2: Bioavailability and Circulating Forms of Proanthocyanidins and Their Metabolites

Compound Type Absorption Site Absorbed Form Circulating Forms
Monomers (e.g., catechin, epicatechin) Small intestine Intact Glucuronidated, sulfated, and/or methylated conjugates
Dimers and Trimers Small intestine Intact (limited) Intact, Glucuronidated, sulfated, and/or methylated conjugates
Polymers (DP > 4) Not absorbed in small intestine Not applicable -
Microbial Metabolites (e.g., phenolic acids, valerolactones) Colon Intact Glucuronidated and sulfated conjugates

Preliminary Depolymerization Processes In Vivo

The concept of in vivo depolymerization of proanthocyanidins, particularly the breakdown of larger polymers into smaller, more absorbable units, has been a subject of investigation. researchgate.netcaf.ac.cn While the primary site of extensive degradation is the colon via microbial action, there is some evidence to suggest that preliminary depolymerization may occur. researchgate.netcaf.ac.cn

The acidic environment of the stomach was initially thought to potentially contribute to the depolymerization of proanthocyanidins. However, studies have shown that cocoa proanthocyanidins are stable during their transit through the stomach's high-acid environment. tandfonline.com Therefore, significant acid-catalyzed depolymerization in the stomach is considered unlikely.

The main mechanism for the breakdown of this compound polymers into their constituent monomers and smaller oligomers is the enzymatic action of the gut microbiota in the colon. semanticscholar.org Gut microflora can cleave the interflavan bonds of procyanidins to produce (epi)catechin monomers, although this is reported to be a slow process. semanticscholar.org The degradation of this compound polymers by human colonic microflora has been demonstrated in vitro, leading to the formation of low-molecular-weight phenolic acids. researchgate.net

It is important to note that the depolymerization of proanthocyanidins can also be achieved through various chemical methods in vitro, such as acid-catalyzed hydrolysis, which cleaves the C4-C8 bonds in the presence of nucleophilic reagents. mdpi.com However, the extent to which these processes occur in vivo under physiological conditions remains an area of active research. The prevailing evidence suggests that the majority of depolymerization is a result of complex microbial catabolism in the large intestine. capes.gov.br

Molecular and Cellular Mechanisms of Action of Proanthocyanidins

Modulation of Intracellular Signaling Pathways

Proanthocyanidins (B150500) have been shown to interact with and modulate several critical intracellular signaling pathways, impacting processes such as glucose metabolism, inflammatory responses, cell survival, and growth.

Insulin (B600854) Receptor and Downstream Insulin Signaling Pathways (e.g., PI3K/Akt Pathway)

Proanthocyanidins have been demonstrated to influence insulin signaling, particularly through the activation of the insulin receptor and the subsequent downstream phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Studies indicate that proanthocyanidin (B93508) treatment can enhance glucose uptake by activating insulin receptor kinase activity and the PI3K/Akt pathway. nih.govnih.govresearchgate.net This activation leads to increased levels of phosphorylated Akt, a key mediator in glucose metabolism, which in turn affects downstream molecules like GSK-3β and GLUT4. nih.gov The PI3K/Akt pathway is crucial for mediating glucose uptake and intracellular glycogen (B147801) synthesis in tissues such as skeletal muscle. nih.gov Dysregulation of this pathway is associated with impaired glucose and lipid metabolism and insulin resistance, suggesting a beneficial role for proanthocyanidins in conditions related to insulin insensitivity. nih.gov Research in diabetic rats and adipocytes supports the ability of proanthocyanidins to activate the PI3K-Akt pathway and promote insulin action. nih.govresearchgate.netsemanticscholar.orgmdpi.com This can involve improving the tyrosine phosphorylation of insulin receptor-β and IRS-1 and the association of IRS-1 with PI3K. nih.govresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

A significant mechanism by which proanthocyanidins exert anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Proanthocyanidins can suppress NF-κB activation by inhibiting the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.govspandidos-publications.comjmb.or.kr This inhibition prevents the nuclear translocation of the active NF-κB complex (typically a p50/p65 heterodimer), thereby reducing the transcription of pro-inflammatory genes regulated by NF-κB. nih.govjmb.or.krspandidos-publications.commdpi.com Studies in hepatic stellate cells and in animal models of colitis have shown that proanthocyanidins decrease the expression of inflammatory factors and modulate the NF-κB pathway by reducing levels of phosphorylated IκBα and NF-κB translocation. mdpi.comnih.govnih.govspandidos-publications.commdpi.com

Janus Kinase/Signal Transducer and Activator of Transcription3 (JAK2/STAT3) Pathway Downregulation

Proanthocyanidins have been observed to downregulate the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, apoptosis, and immune regulation, and its abnormal activation is frequently observed in various cancers. nih.gov In non-small cell lung cancer cells, proanthocyanidins have been shown to inhibit proliferation, invasion, and metastasis, and induce apoptosis by suppressing the JAK2/STAT3 signaling pathway. nih.govresearchgate.net This involves reducing the expression of JAK2 and phosphorylated STAT3, while total STAT3 levels may remain relatively unchanged. researchgate.net However, it is worth noting that in a different context, this compound A1 has been reported to activate the JAK2/STAT3 pathway to promote platelet production. researchgate.net

Mammalian Target of Rapamycin (mTOR) Pathway Inhibition

Inhibition of the Mammalian Target of Rapamycin (mTOR) pathway is another mechanism influenced by proanthocyanidins. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. mdpi.com Proanthocyanidins have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby suppressing this pathway. spandidos-publications.comnih.gov This inhibition has been linked to the induction of autophagy and apoptosis in cancer cells, contributing to their anti-tumor effects. mdpi.comspandidos-publications.comnih.gov Additionally, inhibition of the PI3K/Akt/mTOR pathway by proanthocyanidins has been suggested as a mechanism for ameliorating testicular apoptosis induced by certain toxins. nih.gov

Extracellular Signal-Regulated Kinases (ERK), Akt, and p38 Phosphorylation Attenuation

Proanthocyanidins can attenuate the phosphorylation of members of the Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular Signal-Regulated Kinases (ERK) and p38, as well as Akt. This attenuation is particularly relevant in the context of inflammatory responses. nih.govspandidos-publications.com In lipopolysaccharide (LPS)-stimulated cells, proanthocyanidins have been shown to dose-dependently suppress the activation (phosphorylation) of ERK, p38, and Akt. nih.govspandidos-publications.com This suppression contributes to the inhibition of inflammatory mediators and cytokines. nih.govspandidos-publications.com Attenuation of p38 activation by proanthocyanidins has also been implicated in reducing oxidative stress-induced effects in neuronal cells. mdpi.com

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway Modulation

Modulation of the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway is another significant mechanism of action for proanthocyanidins. AMPK is a crucial sensor of cellular energy status and a key regulator of glucose and lipid metabolism. nih.govspandidos-publications.com Proanthocyanidins have been shown to activate AMPK, which can lead to increased glucose uptake and fatty acid oxidation. nih.govmdpi.comspandidos-publications.combohrium.comnih.gov This activation involves the phosphorylation of AMPK at Thr172. spandidos-publications.com The AMPK pathway is considered a potential target for managing metabolic syndromes like obesity and diabetes. nih.govspandidos-publications.com this compound-induced AMPK activation has also been linked to promoting skeletal muscle fiber type transformation, contributing to increased fatigue resistance. nih.govresearchgate.net While proanthocyanidins activate the PI3K pathway to promote insulin action, their activation of AMPK may be less pronounced compared to other agents like metformin. nih.govresearchgate.net

Regulation of Gene Expression

The ability of proanthocyanidins to influence gene expression is a key mechanism underlying their observed health effects. This modulation occurs at multiple levels, including the regulation of microRNAs, the expression of pro- and anti-apoptotic genes, cell cycle-associated genes, and transcription factors like Nrf2.

Modulation of MicroRNA (miRNA) Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in the post-transcriptional regulation of gene expression. Studies have shown that proanthocyanidins can modulate the expression profiles of various miRNAs, thereby indirectly affecting the expression of their target genes.

Research using human HepG2 cells treated with grape seed this compound extract (GSPE) and cocoa this compound extract (CPE) identified differentially expressed miRNAs. For instance, miR-30b* was downregulated by both GSPE and CPE treatments. plos.orgnih.gov Additionally, GSPE or CPE treatment led to the upregulation of miR-1224-3p, miR-197, and miR-532-3p in HepG2 cells. plos.orgnih.gov Another study using GSPE in HepG2 cells reported reduced levels of miR-122 and miR-33a, miRNAs known to be involved in dyslipidemia and insulin resistance. nih.gov

In pancreatic islets from rats, grape seed procyanidin (B600670) extract (GSPE) treatment significantly altered the expression of miR-1249, miR-483, miR-30c-1*, and miR-3544. acs.org These findings suggest that proanthocyanidins can influence miRNA expression in different cell types and tissues, potentially contributing to their diverse biological activities. acs.org The modulation of miRNAs by proanthocyanidins is considered a new mechanism of action for these compounds. plos.orgnih.gov

Table 1: Examples of miRNA Modulation by Proanthocyanidins

This compound Source/TypeCell Line/TissueObserved miRNA ModulationReference
Grape Seed this compound Extract (GSPE)HepG2 cellsDownregulation of miR-30b; Upregulation of miR-1224-3p, miR-197, miR-532-3p; Reduction of miR-122, miR-33a plos.orgnih.govnih.gov
Cocoa this compound Extract (CPE)HepG2 cellsDownregulation of miR-30b; Upregulation of miR-1224-3p, miR-197, miR-532-3p plos.orgnih.gov
Grape Seed Procyanidin Extract (GSPE)Rat Pancreatic IsletsAltered expression of miR-1249, miR-483, miR-30c-1*, miR-3544 acs.org

Upregulation of Anti-apoptotic Genes (e.g., Bcl-2)

While proanthocyanidins are often associated with inducing apoptosis in cancer cells, some studies suggest they can also upregulate anti-apoptotic proteins under certain conditions, particularly in normal or damaged cells, potentially exerting a protective effect.

For example, in a study investigating the protective effect of grape seed this compound extract (GSPE) against cisplatin-induced apoptosis in rat testis, administration of GSPE significantly prevented the decrease in the level of Bcl-2, an anti-apoptotic protein, caused by cisplatin. jst.go.jp Similarly, in human embryonic kidney cells, GSPE demonstrated a preventive effect on cisplatin-induced injury, which was related to its capacity to enhance anti-apoptotic gene Bcl-2 expression. spkx.net.cn Another study showed that GSPE treatment upregulated the expression of the anti-apoptotic protein Bcl-2 in the liver of mice exposed to perfluorooctanoic acid (PFOA). rsc.org

However, it is important to note that in many cancer cell models, proanthocyanidins are observed to downregulate Bcl-2 expression, contributing to the induction of apoptosis (as discussed in the following section). The context of the cell type and the specific stimulus are crucial in determining the effect of proanthocyanidins on Bcl-2 expression.

Table 2: this compound Effects on Bcl-2 Expression in Specific Contexts

This compound Source/TypeCell/Tissue TypeConditionEffect on Bcl-2 ExpressionReference
Grape Seed this compound Extract (GSPE)Rat TestisCisplatin-induced injuryPrevented decrease in Bcl-2 level jst.go.jp
Grape Seed this compound Extract (GSPE)Human Embryonic Kidney Cells (HEK293)Cisplatin-induced injuryEnhanced Bcl-2 expression spkx.net.cn
Grape Seed this compound Extract (GSPE)Mouse LiverPFOA exposureUpregulated Bcl-2 expression rsc.org

Downregulation of Cell Cycle Associated and Pro-apoptotic Genes (e.g., c-myc, p53, Bax)

Proanthocyanidins have been shown to influence the expression of genes involved in cell cycle regulation and apoptosis, often leading to the downregulation of genes that promote cell proliferation and survival, and the upregulation of genes that induce cell death.

Studies have demonstrated that grape seed proanthocyanidins (GSPs) can induce apoptosis through pathways involving p53 and Bax. nih.govnih.gov GSP treatment has been associated with increased expression of the tumor suppressor protein p53. nih.govnih.gov Concurrently, GSPs have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xl, while upregulating the expression of the pro-apoptotic protein Bax in various cancer cell lines, including JB6 C141 cells, nasopharyngeal carcinoma CNE-2 cells, breast carcinoma 4T1 cells, and pancreatic cancer cells. nih.govnih.govspandidos-publications.comscispace.complos.orgnih.govplos.org This modulation favors the induction of apoptosis. nih.govnih.govspandidos-publications.comscispace.complos.orgnih.govplos.org

In human colorectal carcinoma cells, GSPs upregulated pro-apoptotic proteins such as Bax and Bak, and downregulated the anti-apoptotic protein Bcl-2. spandidos-publications.com Proanthocyanidins have also been shown to significantly increase Bax gene expression and decrease Bcl-2 gene expression in various cancer cell lines, including HT-29, MCF-7, and PC-3 cells. peerj.com In cervical cancer cell lines (HeLa, SiHa, and C33A), a this compound polymer-rich fraction dose-dependently upregulated Bax mRNA and downregulated BCL-2 mRNA.

Regarding cell cycle regulation, GSPs have been shown to induce cell cycle arrest at the G2/M phase in nasopharyngeal carcinoma CNE-2 cells and at the G1 phase in non-small cell lung cancer (NSCLC) cells. spandidos-publications.complos.org This arrest is often linked to changes in the expression of cell cycle regulatory proteins. While the search results specifically mention p53 and Bax in the context of apoptosis induction and gene regulation by proanthocyanidins, direct mentions of c-myc downregulation in these results were not prominent. However, p53 is known to influence cell cycle progression, and its upregulation by proanthocyanidins can indirectly affect cell cycle-associated genes.

Table 3: this compound Effects on Pro-apoptotic Gene (Bax) and Anti-apoptotic Gene (Bcl-2) Expression

This compound Source/TypeCell LineEffect on Bax ExpressionEffect on Bcl-2 ExpressionReference
Grape Seed Proanthocyanidins (GSPs)JB6 C141 cellsIncreasedDecreased nih.govnih.gov
Grape Seed Proanthocyanidins (GSPs)Nasopharyngeal carcinoma CNE-2 cellsIncreasedDecreased spandidos-publications.comnih.gov
Grape Seed Proanthocyanidins (GSPs)Breast carcinoma 4T1 cellsIncreasedDecreased scispace.com
Grape Seed Proanthocyanidins (GSPs)Pancreatic cancer cells (Miapaca-2, PANC-1)IncreasedDecreased plos.org
Grape Seed Proanthocyanidins (GSPs)Human Colorectal Carcinoma cells (HCT-116)UpregulatedDownregulated spandidos-publications.com
Proanthocyanidins (PACs)HT-29, MCF-7, PC-3 cancer cellsSignificantly increasedSignificantly decreased peerj.com
This compound polymer-rich fractionCervical cancer cell lines (HeLa, SiHa, C33A)Dose-dependent upregulation (mRNA)Dose-dependent downregulation (mRNA)

Regulation of Apoptosis-related Proteins (e.g., Bcl-2/Bax Ratio, Fas/FADD, Caspase Family Proteins)

Proanthocyanidins significantly influence the balance between pro- and anti-apoptotic proteins and activate key components of the apoptotic machinery, such as caspases.

A critical determinant of apoptosis is the ratio of Bax to Bcl-2 proteins. Proanthocyanidins consistently increase the Bax/Bcl-2 ratio in various cancer cell types, including JB6 C141 cells, nasopharyngeal carcinoma CNE-2 cells, breast carcinoma 4T1 cells, and pancreatic cancer cells. nih.govspandidos-publications.comscispace.comnih.govplos.orgnih.gov This shift in the ratio promotes mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. spandidos-publications.complos.org

Proanthocyanidins also induce the activation of caspase family proteins, which are central executioners of apoptosis. Studies have shown increased levels of cleaved caspase-3 in cells treated with GSPs, indicating caspase-3 activation. nih.govnih.govspandidos-publications.comscispace.complos.orgnih.govplos.org Activation of caspase-9 and caspase-3 has been observed, often downstream of mitochondrial events triggered by the altered Bax/Bcl-2 ratio. nih.govnih.govplos.orgnih.govplos.org Some research also indicates the activation of caspase-2 in colorectal carcinoma cells treated with GSPs. spandidos-publications.com The activation of caspases leads to the cleavage of vital cellular proteins, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. spandidos-publications.comscispace.complos.orgnih.gov

Furthermore, polymeric proanthocyanidins have been shown to regulate the expression of apoptosis-related proteins, including Bcl-2/Bax, Fas/FADD, and modulate the activity of Caspase family proteins. nih.gov Some this compound compounds, like prodelphinidin B-2 3'-O-gallate, have been linked to an enhancement in Fas/APO-1 and its ligands (mFasL and sFasL), suggesting involvement of the extrinsic apoptosis pathway. nih.govresearchgate.net

Table 4: this compound Effects on Apoptosis-Related Proteins and Caspase Activity

This compound Source/TypeCell Line/TissueEffect on Bax/Bcl-2 RatioEffect on Caspase ActivityEffect on Fas/FADDReference
Grape Seed Proanthocyanidins (GSPs)JB6 C141 cellsIncreasedIncreased caspase-9, cleaved caspase-3Not specified in snippet nih.govnih.gov
Grape Seed Proanthocyanidins (GSPs)Nasopharyngeal carcinoma CNE-2 cellsMarkedly increasedUpregulation of cleaved caspase-3Not specified in snippet spandidos-publications.comnih.gov
Grape Seed Proanthocyanidins (GSPs)Breast carcinoma 4T1 cellsSignificant dose-dependent increaseActivation of caspase 3Not specified in snippet scispace.com
Proanthocyanidins (PACs)Osteoclast precursorsUpregulatedActivating caspase-3 activityNot specified in snippet nih.gov
Grape Seed Proanthocyanidins (GSPs)Pancreatic cancer cells (Miapaca-2, PANC-1)IncreasedIncreased activated caspase-3Not specified in snippet plos.org
Grape Seed Proanthocyanidins (GSPs)Human Colorectal Carcinoma cells (HCT-116)Not specified in snippetActivation of caspase-2, -3, and -9Not specified in snippet spandidos-publications.com
Polymeric ProanthocyanidinsNot specified in snippetRegulate Bcl-2/BaxModulate Caspase family proteinsRegulate Fas/FADD nih.gov
Prodelphinidin B-2 3'-O-gallateA549 cellsNot specified in snippetNot specified in snippetEnhancement in Fas/APO-1, mFasL, sFasL nih.govresearchgate.net

Promotion of Nrf2 Target Gene Expression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the regulation of antioxidant and detoxification genes. Activation of Nrf2 leads to the upregulation of its target genes, which helps protect cells against oxidative stress and damage.

Studies have indicated that proanthocyanidins can promote the expression of Nrf2 target genes. For instance, simultaneous supplementation of grape seed this compound extract (GSPE) increased the expression of Nrf2 and its target antioxidant genes, such as superoxide (B77818) dismutase and catalase, in the liver of mice exposed to PFOA. rsc.org This suggests that proanthocyanidins can activate the Nrf2 pathway, contributing to their antioxidant properties and protective effects against chemically induced oxidative stress.

Modulation of Soluble Fas Ligand (sFasL) and Membrane-bound Fas Ligand (mFasL)

The Fas ligand (FasL) is a type II transmembrane protein that binds to its receptor, Fas (also known as CD95 or APO-1), initiating the extrinsic apoptotic pathway. FasL exists in both membrane-bound (mFasL) and soluble (sFasL) forms.

Research suggests that certain proanthocyanidins can modulate the expression of FasL. Treatment with prodelphinidin B-2 3'-O-gallate, a this compound gallate, resulted in the upregulation of soluble Fas ligand (sFasL) and membrane-bound Fas ligand (mFasL) in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.netnih.govencyclopedia.pub This upregulation of FasL, particularly mFasL, can lead to the activation of the Fas receptor on target cells, triggering the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspases, thereby promoting apoptosis. acs.orgwjgnet.com

Table 5: this compound Effects on Nrf2 and Fas Ligand Expression

This compound Source/TypeCell/Tissue TypeEffect on Nrf2 Target GenesEffect on sFasL and mFasLReference
Grape Seed this compound Extract (GSPE)Mouse LiverIncreased expression of superoxide dismutase and catalase (Nrf2 targets)Not specified in snippet rsc.org
Prodelphinidin B-2 3'-O-gallateNon-Small Cell Lung Cancer (NSCLC) cellsNot specified in snippetUpregulation of sFasL and mFasL nih.govresearchgate.netnih.govencyclopedia.pub

Enzymatic Activity Modulation

Proanthocyanidins have been shown to interact with and modulate the activity of several enzymes, impacting various physiological and pathological pathways.

Inhibition of Purified Protein Kinases A and C

Studies have indicated that certain proanthocyanidins, such as procyanidin B-2 and procyanidin C-1, can selectively inhibit protein kinase C (PKC). researchgate.net While some procyanidins have shown inhibitory activity against both protein kinase C and A (PKA), others, like caffeic acid (a phenolic acid also found in some this compound-rich sources), have demonstrated inhibition of both purified protein kinases A and C, as well as phosphorylase kinase. researchgate.nettandfonline.com This modulation of kinase activity suggests a role for proanthocyanidins in influencing downstream signaling cascades regulated by these enzymes.

Inhibition of Phosphorylase Kinase

Phosphorylase kinase (PhK) is another enzyme whose activity can be affected by proanthocyanidins. Research on caffeic acid, a compound present in some this compound sources, has shown its ability to inhibit purified phosphorylase kinase. tandfonline.com Elevated PhK activity has been correlated with certain proliferative conditions, suggesting that the inhibition of this enzyme by proanthocyanidins or associated compounds could have relevant biological implications. scitechnol.com

Effects on Epigenetic Enzymes (e.g., DNA methyltransferases)

Proanthocyanidins have been found to influence epigenetic modifications, particularly by affecting the activity of DNA methyltransferases (DNMTs). Grape seed proanthocyanidins (GSPs) have been shown to decrease global DNA methylation levels and reduce the activity of DNMTs, including DNMT1, DNMT3a, and DNMT3b, in human squamous cell carcinoma cells. nih.govresearchgate.net This reduction in DNMT activity can lead to the re-expression of silenced tumor suppressor genes. nih.govresearchgate.net Procyanidin B2 has also been demonstrated to attenuate the activity of DNMTs, leading to enhanced expression of genes like E-cadherin, Maspin, and BRCA1. nih.gov Combinations of GSPs and resveratrol (B1683913) have been shown to synergistically reduce DNMT activity in breast cancer cells. mdpi.com

Table 1: Effects of Grape Seed Proanthocyanidins (GSPs) on DNA Methylation and DNMT Activity in Cancer Cells

Cell Line (Human)TreatmentEffect on Global DNA MethylationEffect on DNMT ActivityEffect on DNMT Protein Levels (DNMT1, 3a, 3b)
A431 (Squamous Cell Carcinoma)GSPsDecreased nih.govDecreased nih.govDecreased nih.gov
SCC13 (Squamous Cell Carcinoma)GSPsDecreased nih.govDecreased nih.govDecreased nih.gov
FaDu (Head and Neck Squamous Cell Carcinoma)GSPsSignificant decrease (70-80%) researchgate.netReduced (60-80%) researchgate.netDecreased (DNMT3A, DNMT3B) researchgate.net
SCC-1 (Head and Neck Squamous Cell Carcinoma)GSPsSignificant decrease (70-80%) researchgate.netReduced (60-80%) researchgate.netDecreased (DNMT3A, DNMT3B) researchgate.net
MDA-MB-231 (Breast Carcinoma)GSPs + ResveratrolGreatly reduced mdpi.com
MCF-7 (Breast Carcinoma)GSPs + ResveratrolGreatly reduced mdpi.com

Regulation of Sirtuin (Sirt1/Sirt3) Activity

Proanthocyanidins have been observed to regulate the activity of sirtuins, particularly Sirt1 and Sirt3. Grape seed proanthocyanidins have been shown to regulate Sirtuin 1 and 3 expressions in embryonic kidney cells exposed to oxidative stress, contributing to the maintenance of cell viability via Sirt1 activation. researchgate.net Dietary supplementation with grape-seed proanthocyanidins in rats significantly increased hepatic Sirt1 mRNA levels and Sirt1 activity in a dose-dependent manner. researchgate.netnih.gov This activation of Sirt1 is linked to increased intracellular NAD+ levels, which is a cofactor for sirtuin activity. researchgate.netnih.gov While effects on Sirt1 are consistently reported, studies on Sirt3 regulation by proanthocyanidins show some variation depending on the specific this compound and cellular context. researchgate.netresearchgate.net

Table 2: Effects of Proanthocyanidins on Sirtuin Activity

This compound Source/TypeModel SystemEffect on Sirt1 mRNAEffect on Sirt1 ActivityEffect on Sirt3 mRNAEffect on Sirt3 Activity
Grape seed proanthocyanidinsHEK-293 cells (embryonic kidney) exposed to H2O2Regulated expression researchgate.netActivation researchgate.netRegulated expression researchgate.net
Grape-seed proanthocyanidinsRat liver (dietary supplementation)Significantly up-regulated (dose-dependent) researchgate.netnih.govIncreased (dose-dependent) researchgate.netnih.govNo statistically significant effect researchgate.net
Procyanidin B2Regulating the activity of Sirt1/Sirt3 mdpi.comRegulating the activity of Sirt1/Sirt3 mdpi.com

Modulation of Cellular Processes

Beyond enzymatic modulation, proanthocyanidins also directly influence various cellular processes, notably cell proliferation.

Inhibition of Cell Proliferation

Proanthocyanidins have demonstrated inhibitory effects on the proliferation of various cancer cell lines. They can inhibit cellular viability and proliferation in a concentration- and time-dependent manner in cell lines such as human colorectal adenocarcinoma (HT-29), human breast carcinoma (MCF-7), and human prostatic adenocarcinoma (PC-3). peerj.com Grape seed proanthocyanidins (GSPs) have been shown to inhibit the growth of head and neck squamous cell carcinoma cells by inducing G1-phase cell cycle arrest and increasing the expression of cell cycle inhibitory proteins like Cip1/p21 and Kip1/p27. plos.orgacs.org Lipophilic grape seed this compound (LGSP) also exhibits a strong inhibitory effect on PC3 human prostate cancer cell proliferation, inducing G1 phase cell cycle arrest. acs.org Proanthocyanidins extracted from Cinnamomi Cortex have been reported to inhibit Nrf2-mediated proliferation in non-small cell lung cancer cells. mdpi.com Additionally, grape seed proanthocyanidins delivered via complex coacervates have been shown to significantly inhibit the proliferation of human tongue squamous cell carcinoma cell lines.

Table 3: Inhibitory Effects of Proanthocyanidins on Cancer Cell Proliferation

This compound Source/TypeCell Line (Human)Key Findings on Proliferation InhibitionAssociated Mechanisms
Proanthocyanidins (PACs)HT-29 (Colorectal Adenocarcinoma)Inhibited cellular viability and proliferation (concentration- and time-dependent) peerj.comInduced apoptosis, upregulated Bax, downregulated Bcl-2, increased caspase activity peerj.com
Proanthocyanidins (PACs)MCF-7 (Breast Carcinoma)Inhibited cellular viability and proliferation (concentration- and time-dependent) peerj.comInduced apoptosis, upregulated Bax, downregulated Bcl-2, increased caspase activity peerj.com
Proanthocyanidins (PACs)PC-3 (Prostatic Adenocarcinoma)Inhibited cellular viability and proliferation (concentration- and time-dependent) peerj.comInduced apoptosis, upregulated Bax, downregulated Bcl-2, increased caspase activity peerj.com
Grape seed proanthocyanidins (GSPs)SCC1 (Head and Neck Squamous Cell Carcinoma)Inhibited growth, induced G1-phase cell cycle arrest plos.orgIncreased expression of Cip1/p21 and Kip1/p27 plos.org
Grape seed proanthocyanidins (GSPs)OSC19 (Head and Neck Squamous Cell Carcinoma)Induced G0–G1 cell cycle arrest plos.orgIncreased expression of Cip1/p21 and Kip1/p27 plos.org
Lipophilic grape seed this compound (LGSP)PC3 (Prostate Cancer)Strong inhibitory effect, induced G1 phase cell cycle arrest acs.orgDecreased cyclin D1 and CDK4 expression, increased p21 and p27 expression acs.org
Proanthocyanidins from Cinnamomi CortexNon-small cell lung cancer cellsInhibited Nrf2-mediated proliferation mdpi.com
Grape seed proanthocyanidins (delivered via complex coacervates)HSC-3 (Tongue Squamous Cell Carcinoma)Significantly inhibited cell proliferation Possible involvement of suppressing Akt pathway
Grape seed proanthocyanidins (delivered via complex coacervates)SCC4 (Tongue Squamous Cell Carcinoma)Significantly inhibited cell proliferation Possible involvement of suppressing Akt pathway
Grape seed this compound extract (GSPE)Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs)Reduced cell viability, inhibited multiplication archivesofrheumatology.orgInduced apoptosis and autophagy, caused G2/M phase arrest archivesofrheumatology.org

Induction of Apoptosis

Proanthocyanidins have been shown to induce apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. This mechanism is considered crucial for their potential chemopreventive and therapeutic effects. Studies have demonstrated that this compound-rich extracts can suppress tumor cell growth by inducing apoptosis. mdpi.com For instance, cranberry-derived proanthocyanidins have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by upregulating pro-apoptotic markers such as cytochrome c and caspase 3. mdpi.com Grape seed proanthocyanidins (GSPs) have also been extensively studied for their ability to induce apoptosis in various cancer cell lines, including breast carcinoma cells, cervical cancer cells, nasopharyngeal carcinoma cells, and pancreatic cancer cells. oup.complos.orgspandidos-publications.comscispace.comnih.govplos.org

The mechanisms underlying this compound-induced apoptosis often involve the mitochondrial pathway. GSPs have been shown to induce apoptosis in cervical cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bak-1, leading to a loss of mitochondrial membrane potential and activation of caspase-9 and caspase-3. plos.org Similar findings have been reported in nasopharyngeal carcinoma cells, where GSPs upregulated Bax, Bim, and Bad while downregulating Bcl-2 and Bcl-xL, resulting in mitochondrial membrane potential loss and activation of caspase-3 and PARP. spandidos-publications.comnih.gov In breast carcinoma cells, GSPs induced caspase 3 and PARP cleavage and altered the expression of Bcl-2 and Bax. oup.comscispace.com Proanthocyanidins may also interfere with survival pathways such as PI3K/AKT and NF-κB, contributing to increased cancer cell apoptosis. nih.govspandidos-publications.comunina.it

Cell Cycle Arrest (e.g., G2/M arrest)

Inhibition of cell cycle progression is another mechanism by which proanthocyanidins can limit the proliferation of undesirable cells, particularly cancer cells. Proanthocyanidins have been observed to induce cell cycle arrest at specific phases, preventing cells from dividing and multiplying. Grape seed proanthocyanidins have been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, including NSCLC, nasopharyngeal carcinoma, and pancreatic cancer cells. mdpi.comnih.govplos.orgnih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, GSPs induced G2/M arrest in HepG2 cells, accompanied by the downregulation of cyclin B1 and CDK1 and upregulation of p21. nih.gov Procyanidins from Uncaria rhynchophylla have also shown to induce G2/M arrest in breast cancer cells. unina.it

Inhibition of Cell Migration and Invasion

The ability of proanthocyanidins to inhibit cell migration and invasion is particularly relevant in the context of cancer metastasis. This involves interfering with processes that allow cancer cells to move from their primary site and invade surrounding tissues or spread to distant locations. Studies have demonstrated that proanthocyanidins can suppress the migration and invasion of various cancer cells. mdpi.com Grape seed proanthocyanidins have been shown to inhibit the migration and invasion of tongue squamous cell carcinoma cells and bladder cancer cells. spandidos-publications.comfrontiersin.orgnih.gov This inhibition is often linked to the suppression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. GSPs reduced the motility and invasiveness of squamous cell carcinoma cells by suppressing MMP-2/9 expression. plos.orgspandidos-publications.com The underlying mechanisms can involve the inhibition of signaling pathways such as Akt/NF-κB and TGF-β signaling pathways. spandidos-publications.comfrontiersin.orgnih.gov

Regulation of Autophagy

Proanthocyanidins have been shown to regulate autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. The role of autophagy in cancer is complex, as it can promote cell survival or lead to cell death depending on the context. Proanthocyanidins have been observed to induce autophagy in some cancer cells. mdpi.comnih.govspandidos-publications.com For instance, cinnamtannin D1, an A-type procyanidin trimer, exhibited autophagic effects on NSCLC cells via inhibition of cellular signaling pathways like mTOR. mdpi.com Proanthocyanidins induced autophagy in human gastric cancer cells (MGC-803) through interference with the PI3K/AKT pathway, affecting downstream autophagy proteins like LC3 and Beclin1. nih.gov Grape seed procyanidins also induced autophagic cell death in squamous cell carcinoma cells, accompanied by increased intracellular ROS production. spandidos-publications.com In other contexts, like chicken follicular granulosa cells under oxidative stress, GSPs inhibited autophagy. frontiersin.org This suggests a context-dependent regulatory role of proanthocyanidins on autophagy.

Modulation of Inflammatory Mediators (e.g., IL-6, IL-1β, TNF-α, NADPH oxidase, iNOS, COX-2)

Proanthocyanidins possess anti-inflammatory properties by modulating the production and activity of various inflammatory mediators. Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer and cardiovascular diseases. Proanthocyanidins can influence the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govresearchgate.netmdpi.com They can also modulate the activity of enzymes involved in inflammation, such as NADPH oxidase, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govresearchgate.netmdpi.comnih.govimrpress.com Procyanidin B2, for example, inhibited inflammasome activation and IL-1β secretion in LPS-stimulated macrophages by inactivating the NF-κB signaling pathway, leading to transcriptional repression of target genes like COX2 and iNOS, and reduced production of IL-6 and NO. researchgate.net Proanthocyanidins can also reduce the production of pro-inflammatory mediators and reactive oxygen species by antagonizing the NF-κB signaling pathway. mdpi.com

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Proanthocyanidins are well-known for their antioxidant properties, which involve the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com ROS and RNS are highly reactive molecules that can cause oxidative damage to cellular components, contributing to various diseases. Proanthocyanidins function as powerful scavengers of oxygen free radicals, with potency comparable to vitamins C and E. nih.gov They can directly neutralize these free radicals, preventing oxidative stress. nih.govresearchgate.net This scavenging activity is a crucial mechanism underlying their protective effects against oxidative damage. nih.govmdpi.com

Impact on Endothelial Nitric Oxide (NO) Production and Vasodilation

Proanthocyanidins have a positive impact on endothelial function, particularly on the production of nitric oxide (NO) and subsequent vasodilation. Endothelial NO plays a critical role in regulating vascular tone and blood flow. Studies have shown that proanthocyanidins can increase endothelial NO production, leading to vasodilation. scielo.brtandfonline.comgoogle.comspandidos-publications.comresearchgate.net This effect is considered beneficial for cardiovascular health. In vitro studies have demonstrated that this compound-rich fractions can induce endothelium-dependent relaxation in blood vessels, mediated by the release of NO from endothelial cells. researchgate.net Grape seed this compound extract has been shown to increase NO production and decrease endothelin-1 (B181129) (ET-1) expression in the thoracic aorta, improving endothelial function and promoting vasodilation. spandidos-publications.com Low-molecular-weight this compound oligomers have been found to have the greatest vasodilation activity. tandfonline.com

Effects on Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a crucial organelle involved in protein folding, modification, and lipid synthesis. Various stimuli, including oxidative stress, hypoxia, and glucose deprivation, can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a condition known as endoplasmic reticulum stress (ERS). nih.govspandidos-publications.com Severe or prolonged ERS can trigger apoptotic pathways. spandidos-publications.com

Research indicates that proanthocyanidins can attenuate ERS. Studies have shown that grape seed proanthocyanidins (GSPs) can protect against ERS-induced apoptosis in various cell types and experimental models. For instance, GSPs were found to protect liver against ischemia/reperfusion injury by attenuating ERS through the regulation of related signaling pathways. nih.gov This protective effect involves decreasing the expression of key ERS markers such as glucose-regulated protein 78 (GRP78), CCAAT/enhancer-binding protein homologous protein (CHOP), activating transcription factor-4 (ATF-4), and inositol-requiring enzyme-1 (IRE-1). nih.gov Furthermore, proanthocyanidins have been shown to alleviate apoptosis in mouse intestinal epithelial cells exposed to zearalenone (B1683625) by inhibiting the ERS-induced apoptosis pathway. mdpi.com This mechanism involves the modulation of proteins like GRP78, CHOP, c-Jun N-terminal kinase (JNK), and caspase-12. mdpi.com Procyanidin B2, a type of this compound, has also been reported to mitigate high glucose-activated ERS pathways (PERK, IRE1α, and ATF6) in human vascular endothelial cells, partly through the activation of peroxisome proliferator-activated receptor δ (PPARδ). nih.gov

These findings suggest that proanthocyanidins interfere with the signaling cascades initiated by ERS, thereby preserving cellular function and viability under stressful conditions.

Alleviation of Mitochondrial Dysfunction

Mitochondria are vital organelles responsible for cellular energy production through oxidative phosphorylation and play a critical role in apoptosis regulation. Mitochondrial dysfunction, characterized by impaired ATP synthesis, increased reactive oxygen species (ROS) production, and altered mitochondrial membrane potential, is implicated in the pathogenesis of various diseases. aging-us.comtandfonline.com

Proanthocyanidins have demonstrated the ability to ameliorate mitochondrial dysfunction. Grape seed proanthocyanidins have been shown to protect neurons against oxidative injury and mitochondrial dysfunction in experimental models of sporadic Alzheimer's disease. aging-us.com This protective effect is associated with inhibiting mitochondrial permeability transition pore (mPTP) opening, which is a key event leading to mitochondrial dysfunction and apoptosis. aging-us.com GSPs achieve this by enhancing the binding of phosphorylated GSK-3β to adenine (B156593) nucleotide translocator (ANT), thus reducing the formation of the ANT-cyclophilin D (CypD) complex. aging-us.com

Moreover, grape seed this compound extract (GSPE) has been shown to protect human umbilical vein endothelial cells from indoxyl sulfate-induced injury by ameliorating mitochondrial dysfunction. tandfonline.com This involves reducing intracellular ROS production and preventing the decrease in mitochondrial membrane potential. tandfonline.com GSPE has also been reported to improve mitochondrial function and reduce oxidative stress in endothelial cells under high glucose conditions, an effect attributed to an increase in sirtuin 3 expression, a protein that regulates mitochondrial function. nih.gov Further research indicates that GSPE can target p66Shc to regulate mitochondrial biogenesis and dynamics in diabetic kidney disease, contributing to the maintenance of mitochondrial quality and function. researchgate.net

These studies collectively highlight the role of proanthocyanidins in preserving mitochondrial integrity and function, thereby protecting cells from various insults.

Inhibition of Non-Enzymatic Glycation Product Formation (e.g., AGEs)

Advanced Glycation End Products (AGEs) are heterogeneous compounds formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. thieme-connect.deresearchgate.net The accumulation of AGEs is implicated in the development and progression of various age-related diseases and diabetic complications. thieme-connect.deresearchgate.netmdpi.com

Proanthocyanidins have shown inhibitory effects on the formation of AGEs. This activity is primarily attributed to their antioxidant properties and their ability to scavenge reactive carbonyl species, such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are precursors to AGEs. researchgate.netmdpi.comacs.org Studies have demonstrated that cinnamon bark proanthocyanidins can inhibit the formation of specific AGEs, including pentosidine, Nε-(carboxymethyl)lysine (CML), and MGO-derived AGEs. acs.org The inhibitory effects are linked to both their antioxidant activities and carbonyl scavenging capacities. acs.org

Polyphenolic compounds, including proanthocyanidins, can inhibit AGE formation at multiple levels. researchgate.net Their mechanisms include scavenging ROS, chelating transition metal ions that catalyze glycation, and directly trapping dicarbonyl intermediates. thieme-connect.deresearchgate.netmdpi.com Research on proanthocyanidins from persimmon peel also indicated their protective activity against AGE formation, with oligomers showing a stronger effect than polymers. jst.go.jp

The ability of proanthocyanidins to interfere with the complex process of glycation underscores their potential in mitigating AGE-mediated cellular damage and associated pathologies.

Bacterial Anti-Adhesion Activity

Bacterial adhesion to host cells is a crucial initial step in the development of many infections. Preventing this adhesion can be a valuable strategy for infection prevention. asm.org

Proanthocyanidins, particularly those from cranberries, are well-known for their bacterial anti-adhesion properties. tandfonline.comnih.govnih.govresearchgate.net This activity is largely attributed to A-type proanthocyanidins, which have a unique molecular structure compared to the more common B-type linkages found in other plant sources. asm.orgtandfonline.comnih.govresearchgate.net Cranberry proanthocyanidins, specifically A-type linkages, have been shown to prevent the adhesion of P-fimbriated uropathogenic Escherichia coli (UPEC) to uroepithelial cells. tandfonline.comnih.govnih.govresearchgate.net By inhibiting bacterial adhesion, proanthocyanidins can prevent colonization of the urinary tract, thus helping to maintain urinary tract health. tandfonline.comnih.govresearchgate.net

Studies have evaluated the in vitro anti-adhesion activity of A2-linked proanthocyanidins from cranberry on UPEC and Proteus mirabilis strains, showing a significant reduction in adhesion. nih.gov The mechanism is thought to involve the binding of proanthocyanidins to the fimbriae (hair-like appendages) on the bacterial surface, particularly P fimbriae, which are resistant to mannose. asm.orgtandfonline.comnih.govresearchgate.net This binding interferes with the bacteria's ability to attach to the host cell receptors. asm.orgtandfonline.comresearchgate.net

The anti-adhesion activity of proanthocyanidins is not limited to uropathogens. A-type cranberry proanthocyanidins have also been shown to inhibit the adhesion of Porphyromonas gingivalis to oral epithelial cells and extracellular matrix protein-coated surfaces, suggesting a broader role in preventing bacterial colonization on mucosal surfaces. asm.org

The table below summarizes some key research findings on the anti-adhesion activity of proanthocyanidins:

Source of this compoundTarget BacteriaObserved EffectKey Findings
CranberryUropathogenic E. coliReduced adhesionInhibits P-fimbriated E. coli adhesion to uroepithelial cells. tandfonline.comnih.govresearchgate.net
Cranberry (A2-type)Uropathogenic E. coliSignificant reductionUp to 75% reduction in adhesion index observed in vitro. nih.gov
Cranberry (A2-type)Proteus mirabilisSignificant reductionUp to 75% reduction in adhesion index observed in vitro. nih.gov
Cranberry (A-type)Porphyromonas gingivalisInhibited adhesionDose-dependent inhibition of adhesion to oral epithelial cells. asm.org

This anti-adhesion mechanism represents a distinct mode of action for proanthocyanidins, offering a potential strategy for preventing bacterial infections without necessarily exerting direct bactericidal effects.

Preclinical Efficacy Research: Mechanistic Insights from in Vitro and in Vivo Models

Model Systems Utilized

The investigation into the bioactivity of proanthocyanidins (B150500) has been conducted across a spectrum of preclinical models, each offering unique advantages for studying specific aspects of the compound's effects.

In vitro cell culture models are fundamental tools for dissecting the direct cellular and molecular effects of proanthocyanidins. A wide array of human cancer cell lines has been employed to study the anti-carcinogenic properties of these compounds. For instance, grape seed proanthocyanidins (GSPs) have been shown to inhibit cell viability and proliferation in various cancer cell lines, including those for breast (4T1, MCF-7, MDA-MB-468), pancreatic (Miapaca-2, PANC-1, AsPC-1), colorectal, skin (A431, JB6 C141), lung (NSCLC cells), and cervical (HeLa, SiHa) cancers. nih.govaacrjournals.orgoup.complos.orgoup.comresearchgate.net Studies on melanoma cell lines like A375 and Hs294t have also revealed the growth-inhibitory effects of GSPs. spandidos-publications.com

Beyond cancer, other cell types have been used to explore the broader therapeutic potential of proanthocyanidins. Hepatoma cells (HepG2) have been utilized to demonstrate the induction of autophagy and apoptosis. nih.gov Research has also extended to neuronal cells (PC12) to investigate neuroprotective effects in the context of Parkinson's disease models. spandidos-publications.com The Caco-2 cell line, a model for the human intestinal barrier, has been crucial in studying the interactions of proanthocyanidins with intestinal epithelium. mdpi.comtandfonline.com Furthermore, human umbilical vein endothelial cells (HUVEC) serve as a model to understand the vascular effects of these compounds. tandfonline.com

These cell-based assays allow for detailed mechanistic studies, such as the analysis of cell cycle progression, apoptosis induction, and the modulation of specific signaling pathways in a controlled environment. nih.govplos.org

To validate in vitro findings and understand the systemic effects of proanthocyanidins, researchers extensively use animal models. The most common is the athymic nude mouse xenograft model, where human cancer cells are implanted into immunocompromised mice. This model has been used to confirm the tumor growth-inhibiting effects of proanthocyanidins against a variety of cancers, including skin, prostate, pancreatic, non-small cell lung, melanoma, colorectal, and cervical cancers. nih.govoup.complos.orgresearchgate.netspandidos-publications.comnih.govnih.govnih.gov For example, dietary administration of grape seed proanthocyanidins significantly inhibited the growth of pancreatic and melanoma tumor xenografts. plos.orgspandidos-publications.com

In addition to xenografts, immunocompetent animal models, such as Balb/c mice, are used to study the interaction between proanthocyanidins, cancer cells, and a functional immune system. nih.govaacrjournals.orgoup.com These models have been instrumental in demonstrating the inhibition of breast cancer tumor growth and metastasis. aacrjournals.orgoup.com Other rodent models are employed to study different pathologies; for instance, rat models have been used to investigate the protective effects of proanthocyanidins in diabetic nephropathy. nih.gov Mouse models of Parkinson's disease have been used to confirm the neuroprotective effects observed in cell culture. spandidos-publications.com

The transgenic zebrafish model has also emerged as a valuable tool, particularly for observing processes like tumor growth and angiogenesis in real-time due to the transparency of the embryos. nih.govresearchgate.net Lipophilic grape seed proanthocyanidin (B93508) was shown to significantly inhibit the growth of a HeLa-derived xenograft tumor in zebrafish. nih.gov

A more recent and advanced preclinical model involves the use of patient-derived organoids (PDOs). These are three-dimensional cultures grown from a patient's own tumor tissue, which more closely mimic the complex architecture and genetic heterogeneity of the original tumor. Research on colorectal cancer has shown that oligomeric proanthocyanidins (OPCs) can potently inhibit the formation and growth of patient-derived tumor organoids. oup.comnih.govnih.govresearchgate.netresearchgate.net This inhibitory effect was found to be more potent with OPCs compared to unfractionated grape seed extract, highlighting the potential of these specific oligomers. oup.comnih.gov The use of PDOs represents a significant step towards personalized medicine, providing a platform to test the efficacy of compounds like proanthocyanidins on tumor models that are genetically representative of individual patients. nih.govresearchgate.net

Animal Models (e.g., Nude Mice Xenografts, Transgenic Zebrafish, Rodent Disease Models)

Mechanistic Investigations in Specific Preclinical Contexts

A primary focus of preclinical research on proanthocyanidins has been their ability to impede the fundamental processes of cancer progression: tumor growth and metastasis. syphu.edu.cn Studies across numerous in vitro and in vivo models have consistently demonstrated this inhibitory action, which is attributed to a multi-targeted molecular mechanism. nih.gov

Induction of Apoptosis: A key mechanism for inhibiting tumor growth is the induction of programmed cell death, or apoptosis. Proanthocyanidins are potent inducers of apoptosis in various cancer cells, while often showing minimal cytotoxicity to normal cells. plos.orgsyphu.edu.cn This selective action is a highly desirable trait for an anti-cancer agent. The pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, characterized by an altered ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), leading to the activation of executioner caspases like caspase-3 and subsequent cell death. aacrjournals.orgplos.orgoup.com

Inhibition of Metastasis: Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Proanthocyanidins have demonstrated anti-metastatic properties in several preclinical models. oup.comresearchgate.net Dietary GSPs were found to delay and decrease the metastatic spread of 4T1 breast cancer cells to the lungs in Balb/c mice. aacrjournals.orgoup.com The mechanisms underlying this effect include the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues. nih.gov Furthermore, GSPs have been shown to reverse the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties, in pancreatic cancer cells. researchgate.net

Table 1: Summary of Preclinical Research on Proanthocyanidins in Cancer Models

Model System Cancer Type Key Findings Reference(s)
Cell Culture
4T1, MCF-7, MDA-MB-468 Breast Cancer Inhibition of proliferation and viability; induction of apoptosis. aacrjournals.orgoup.com
Miapaca-2, PANC-1, AsPC-1 Pancreatic Cancer Reduced cell viability; G2/M cell cycle arrest; apoptosis induction via PI3K/Akt pathway. plos.orgnih.gov
Multiple Cell Lines Colorectal Cancer Inhibition of cell cycle and DNA replication pathways. oup.comnih.gov
A431 Skin Cancer G1 phase arrest; apoptosis induction. nih.gov
HeLa, SiHa Cervical Cancer Inhibition of cell viability; induction of apoptosis via mitochondrial pathway. researchgate.net
Animal Models
Nude Mice Xenograft Pancreatic Cancer Inhibition of tumor growth; induction of apoptosis; decreased PI3K and p-Akt expression. plos.orgnih.gov
Nude Mice Xenograft Melanoma Inhibition of tumor growth; reduced cell proliferation. spandidos-publications.com
Balb/c Mice Breast Cancer Inhibition of tumor growth and metastasis to lungs; increased survival. aacrjournals.orgoup.com
Nude Mice Xenograft Colorectal Cancer Potent decrease in xenograft tumor growth. oup.comnih.gov
Patient-Derived Organoids
Patient-Derived Organoids Colorectal Cancer Potent inhibition of organoid formation and growth. oup.comnih.govnih.govresearchgate.net
Modulation of Epithelial-Mesenchymal Transition (EMT)-related Molecules

Neurocognitive Modulation

Preclinical studies suggest that proanthocyanidins may offer neuroprotective benefits, particularly in the context of Alzheimer's disease (AD). nih.govresearchgate.net AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. In various animal models of AD, proanthocyanidins have been shown to improve cognitive function, including memory and learning. nih.gov A systematic review of preclinical evidence concluded that proanthocyanidins have a neurocognitive effect against AD. nih.govresearchgate.net

The neuroprotective mechanisms of proanthocyanidins in AD models are multifaceted. nih.govnih.gov

Reduction of Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in AD. nih.govmdpi.com Proanthocyanidins are potent antioxidants that can scavenge free radicals. nih.gov Studies have shown they increase the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while reducing markers of oxidative damage such as malondialdehyde (MDA). nih.govmdpi.com

Modulation of Acetylcholinesterase Activity: AD is associated with a deficit in the neurotransmitter acetylcholine. nih.gov Proanthocyanidins have been found to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain and facilitating cholinergic transmission. nih.govnih.govmdpi.com

Reduction of Amyloid Beta: Proanthocyanidins appear to interfere with the amyloidogenic pathway. nih.gov They have been shown to reduce the levels of toxic Aβ peptides and prevent their aggregation into plaques, a central pathological feature of AD. nih.gov Some studies suggest proanthocyanidins may even help disaggregate existing fibrils.

Amelioration in Alzheimer's Disease Models

Anti-Inflammatory Mechanisms

Proanthocyanidins exhibit significant anti-inflammatory properties by modulating key inflammatory pathways and mediators. researchgate.netmdpi.com Their action is largely attributed to the inhibition of pro-inflammatory enzymes and cytokines and the suppression of critical signaling pathways like NF-κB and mitogen-activated protein kinase (MAPK). researchgate.netnih.govresearchgate.netkoreascience.kr

In various cell models, including macrophages and epithelial cells, proanthocyanidins have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.netnih.govresearchgate.net They also suppress the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing prostaglandins (B1171923) and leukotrienes, respectively.

The underlying mechanism for these effects often involves the inhibition of the NF-κB signaling pathway. nih.govresearchgate.net Proanthocyanidins can prevent the phosphorylation and degradation of the inhibitor of NF-κB (IκB), which in turn prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net Additionally, proanthocyanidins have been shown to downregulate the phosphorylation of key MAPK pathway proteins, including p38, ERK, and JNK, further contributing to their anti-inflammatory effects. nih.govresearchgate.netkoreascience.kr

Glucose Homeostasis Modulation

Proanthocyanidins play a role in modulating glucose homeostasis by affecting hepatic glucose production. nih.govresearchgate.net The primary mechanism involves the activation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway and modulation of the insulin-signaling pathway in the liver. nih.govresearchgate.netmdpi.com Activation of AMPK by proanthocyanidins leads to a significant downregulation of key rate-limiting gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). mdpi.com This dampening of gluconeogenesis results in reduced glucose output from the liver, contributing to lower circulating blood sugar levels. mdpi.com

Studies using both in vitro (e.g., HepG2 cells) and in vivo models have confirmed these effects. mdpi.com For example, in type 2 diabetic mice, a this compound-rich extract from pine bark was shown to increase the expression of hepatic glycogen (B147801) synthase (GS), another crucial enzyme in glucose metabolism that is often impaired in diabetes. mdpi.com By inhibiting hepatic glucokinase (GCK) activity and increasing the expression of the glycogenesis-related gene GYS2, proanthocyanidins help to enhance glycolytic and glycogenic activity in the liver. mdpi.com

Proanthocyanidins exert protective effects on pancreatic β-cells, the cells responsible for producing and secreting insulin (B600854). nih.govresearchgate.net Evidence suggests they can prevent β-cell damage from oxidative stress and glucolipotoxicity, enhance insulin secretion, and promote β-cell survival. nih.govnih.govnih.gov Diabetes is often characterized by the autoimmune destruction of pancreatic β-cells, leading to impaired insulin production and hyperglycemia. nih.gov

Grape seed this compound extract (GSPE) has been shown to protect pancreatic β-cells against ferroptosis, a form of programmed cell death dependent on iron. nih.gov In a glycolipid damage model using MIN6 mouse insulinoma β-cells, GSPE treatment improved β-cell dysfunction and protected against cell death. nih.gov The mechanism involves the activation of the Nrf2 signaling pathway, which subsequently increases the activity of antioxidant enzymes like superoxide dismutase and glutathione, reduces reactive oxygen species, and reverses the expression of ferroptosis markers such as cysteine/glutamate transporter (XCT) and glutathione peroxidase 4 (GPX4). nih.gov By mitigating oxidative and metabolic stress on the islets, proanthocyanidins can enhance glucose homeostasis, which provides long-term benefits for metabolic health. researchgate.net Furthermore, proanthocyanidins have been found to modulate the apoptosis and proliferation of the INS-1E pancreatic beta-cell line under conditions of high glucose and palmitate. researchgate.net

Table 2: Preclinical Studies on this compound Effects on Glucose Homeostasis
Area of FocusModel SystemMechanism/EffectReference
Hepatic Glucose ProductionIn vitro & In vivoActivates AMPK pathway, downregulating G6Pase and PEPCK. mdpi.com
Hepatic Glucose ProductionIn vivo (Diabetic mice)Increased expression of hepatic glycogen synthase (GS). mdpi.com
Pancreatic β-cell ProtectionIn vitro (MIN6 cells) & In vivo (T2DM rats)Protects against ferroptosis via activation of the Nrf2 pathway. nih.gov
Pancreatic β-cell FunctionGeneral Preclinical ModelsPrevents oxidative stress, enhances insulin secretion, and promotes β-cell survival. nih.govresearchgate.net
Effects on Hepatic Glucose Production

Lipid Metabolism Regulation

Proanthocyanidins regulate lipid metabolism by interacting with key nuclear receptors and transcription factors. A significant mechanism is the activation of the farnesoid X receptor (FXR), a bile acid receptor that plays a critical role in lipid and glucose homeostasis. nih.govresearchgate.net Preclinical studies have shown that grape seed procyanidin (B600670) extract (GSPE) dose-dependently enhances the transcriptional activity of FXR. nih.gov

The activation of FXR by proanthocyanidins initiates a signaling cascade that leads to the transient upregulation of the small heterodimer partner (SHP). nih.govresearchgate.net SHP, in turn, represses the expression of the sterol regulatory element-binding protein 1 (SREBP1), a major transcription factor that controls lipogenesis. nih.govplos.org The downregulation of SREBP1 leads to decreased expression of its target genes involved in fatty acid and triglyceride synthesis. nih.govresearchgate.net This entire pathway—activation of FXR, upregulation of SHP, and subsequent downregulation of SREBP1—is the same pathway utilized by bile acids to lower triglyceride levels. nih.gov This effect has been confirmed in in vivo studies, where GSPE administration reduced triglyceridemia in wild-type mice but not in FXR-null mice, demonstrating that FXR is an essential mediator for the hypotriglyceridemic action of proanthocyanidins. nih.gov

Proanthocyanidins contribute to the regulation of lipid metabolism by directly inhibiting lipid-digestive enzymes, particularly pancreatic lipase (B570770). rsc.orgtandfonline.com Pancreatic lipase is a key enzyme responsible for hydrolyzing dietary triglycerides into fatty acids, which can then be absorbed by the small intestine. mdpi.com By inhibiting this enzyme, proanthocyanidins can reduce the absorption of dietary fat, a strategy recognized for managing overweight and obesity. rsc.orgresearchgate.net

Table 3: Preclinical Studies on this compound Regulation of Lipid Metabolism
MechanismThis compound SourceModel SystemKey FindingsReference
FXR Activation & SREBP1 RepressionGrape Seed (GSPE)In vitro (FXR luciferase assay) & In vivo (Wild-type and FXR-null mice)GSPE activates FXR, which upregulates SHP, leading to the repression of SREBP1 and reduced triglyceridemia. nih.govresearchgate.net
Lipase InhibitionChokeberry FruitIn vitro (Enzyme assay)Fractions rich in highly polymerized proanthocyanidins effectively inhibited pancreatic lipase. rsc.org
Lipase InhibitionGrape SeedIn vitro (Enzyme assay)GSE showed inhibitory activity on pancreatic lipase and lipoprotein lipase. researchgate.net
Lipid Metabolism RegulationGeneral ProanthocyanidinsAnimal and in vitro modelsRegulates lipid absorption, adipose function, and energy expenditure. researchgate.net
Activation of Nuclear Receptors (e.g., FXR) and Repression of SREBP1

Anti-Aging Mechanisms

Proanthocyanidins, a class of polyphenolic compounds found in various plants, have been the subject of extensive research for their potential health benefits, including their role in mitigating the aging process. Preclinical studies using both cellular (in vitro) and animal (in vivo) models have begun to unravel the specific molecular pathways through which these compounds exert their anti-aging effects. The primary mechanisms identified include the selective elimination of senescent cells through apoptosis and the modulation of critical metabolic pathways that are often dysregulated during aging.

Cellular senescence is a hallmark of aging, characterized by a state of irreversible cell cycle arrest. While beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells in tissues contributes to aging and age-related diseases through the secretion of a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP). researchgate.net Senolytics are a class of agents that selectively induce apoptosis (programmed cell death) in these accumulated senescent cells. Research has identified certain proanthocyanidins as potent natural senolytics. researchgate.networldatlarge.news

A specific trimeric this compound, Procyanidin C1 (PCC1), found in grape seed extract (GSE), has been shown to selectively eliminate senescent cells. researchgate.netbiorxiv.org Studies have demonstrated that at higher concentrations, PCC1 effectively induces apoptosis in senescent cells while having minimal effect on healthy, proliferating cells. worldatlarge.newsbiorxiv.org The mechanism for this selective toxicity involves the exacerbation of mitochondrial stress, a known vulnerability of senescent cells. researchgate.netbiorxiv.org PCC1 treatment leads to an increase in reactive oxygen species (ROS) production and disruption of the mitochondrial membrane potential specifically within senescent cells. researchgate.netbiorxiv.org

This mitochondrial distress activates an intrinsic apoptotic signaling network. Key findings from in vitro studies show that PCC1 upregulates the expression of pro-apoptotic proteins from the Bcl-2 family, such as Puma and Noxa. biorxiv.org Other research on proanthocyanidins (PACs) has similarly shown an increase in the Bax/Bcl-2 ratio and the activation of executioner caspases like cleaved caspase-3, which are critical for dismantling the cell during apoptosis. tandfonline.commdpi.complos.org For instance, in models of intervertebral disc degeneration, PACs protected nucleus pulposus cells from induced senescence and apoptosis by modulating these apoptotic markers. tandfonline.comnih.gov Conversely, another study highlighted that Procyanidin A1 (PC A1) from peanut skin could reduce the expression of genes associated with apoptosis resistance in senescent cells. nih.gov

This senolytic activity has been observed across various cell types and senescence inducers, suggesting a broad applicability. biorxiv.org In vivo, administration of PCC1 to aged mice or mice transplanted with senescent cells led to a reduction in the senescent cell burden in multiple tissues, alleviated physical dysfunction, and prolonged survival. researchgate.netbiorxiv.org

Table 1: Research Findings on this compound-Induced Apoptosis in Senescent Cells

This compound TypeModel SystemKey Mechanistic FindingsReference
Procyanidin C1 (PCC1) from Grape Seed ExtractHuman primary stromal cells (in vitro); Senescent cell-implanted and naturally aged mice (in vivo)Selectively kills senescent cells by increasing mitochondrial ROS and disrupting mitochondrial membrane potential. Upregulates pro-apoptotic Bcl-2 family members Puma and Noxa. researchgate.netbiorxiv.org
Proanthocyanidins (PACs)IL-1β-induced senescent nucleus pulposus cells (in vitro)Inhibited apoptosis by decreasing the Bax/Bcl-2 ratio and levels of cleaved caspase-3 and caspase-9. tandfonline.comnih.gov
Procyanidin A1 (PC A1) from Peanut SkinEtoposide-induced senescent NIH/3T3 cells (in vitro)Reduced the expression of genes associated with resistance to apoptosis. nih.gov
Oligomeric Proanthocyanidins (OPC)Cadmium-induced senescent osteocytes (in vitro and in vivo)Attenuated apoptosis by reducing levels of cleaved caspase-3 and the Bax/Bcl-2 ratio. mdpi.com

Beyond the direct elimination of senescent cells, proanthocyanidins exert anti-aging effects by modulating key metabolic pathways that are crucial for maintaining cellular health and energy homeostasis. Two of the most significant pathways influenced by proanthocyanidins are the sirtuin and the AMP-activated protein kinase (AMPK) pathways.

Sirtuins, particularly SIRT1, are NAD+-dependent deacetylases that play a critical role in aging, DNA repair, inflammation, and metabolic regulation. ijbs.combmbreports.org Their activity often declines with age. bmbreports.org Research has shown that grape seed this compound extract (GSPE) can counteract age-related decline by activating SIRT1. ijbs.comdovepress.com One mechanism involves the NAMPT/SIRT1 pathway. GSPE treatment has been found to increase the expression of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. dovepress.comresearchgate.net This boosts the levels of the essential SIRT1 cofactor NAD+, thereby enhancing SIRT1 activity. dovepress.comresearchgate.net Activated SIRT1 can then deacetylate various targets to suppress inflammation, such as the NLRP3 inflammasome, and protect against cellular senescence. dovepress.comresearchgate.net

AMPK is another central regulator of cellular energy balance. tandfonline.com It is activated under conditions of low energy (high AMP/ATP ratio) and works to restore energy levels by promoting catabolic processes like fatty acid oxidation and inhibiting anabolic processes like lipid synthesis. tandfonline.commdpi.com Studies have demonstrated that proanthocyanidins can activate AMPK. tandfonline.commdpi.com For example, GSPE supplementation in finishing pigs activated the AMPK/Sirt1/PGC-1α signaling pathway, which is considered a primary sensor for energy homeostasis. tandfonline.com This activation led to improved antioxidant capacity and lipid metabolism. tandfonline.com In other models, this compound-mediated AMPK activation was linked to the downregulation of gluconeogenic enzymes, suggesting a role in improving insulin resistance. mdpi.com

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another signaling cascade involved in cell growth and survival that is modulated by proanthocyanidins. tandfonline.comnih.gov While some studies show that proanthocyanidins can inhibit the PI3K/Akt pathway to induce apoptosis in cancer cells, other research indicates that in the context of protecting healthy cells from senescence-inducing stressors, proanthocyanidins can activate this pathway to prevent apoptosis and aging. tandfonline.complos.orgnih.gov This highlights the context-dependent action of these compounds. For instance, Procyanidin A1 was found to modulate the PI3K/Akt signaling pathway as part of its anti-senescence effect. nih.gov

Table 2: Research Findings on this compound Regulation of Metabolic Pathways

This compound TypeModel SystemMetabolic Pathway RegulatedKey Mechanistic FindingsReference
Grape Seed this compound Extract (GSPE)Aging mice and H₂O₂-induced senescent RPE cells (in vivo & in vitro)NAMPT/SIRT1/NLRP3 PathwayIncreased NAMPT expression and NAD+ levels, leading to SIRT1 activation and subsequent suppression of the NLRP3 inflammasome. dovepress.comresearchgate.net
Grape Seed this compound Extract (GSPE)Finishing pigs (in vivo)AMPK/Sirt1/PGC-1α PathwayIncreased the expression of p-AMPK (activated AMPK), Sirt1, and PGC-1α, improving lipid metabolism and antioxidant capacity. tandfonline.com
Grape Seed Proanthocyanidins (PACs)High-fat fructose-fed Wistar rats (in vivo)PI3K/Akt & AMPK PathwaysActivated the PI3K/Akt pathway and suggested an effect on AMPK, leading to downregulation of gluconeogenic enzymes. mdpi.com
Proanthocyanidins (PACs)IL-1β-induced senescent nucleus pulposus cells (in vitro)PI3K/Akt PathwayActivated the PI3K/Akt pathway, which protected cells from induced apoptosis and senescence. tandfonline.comnih.gov
Grape Seed ProanthocyanidinsEmbryonic kidney cells (HEK-293)Sirtuin PathwayRegulated sirtuin 1 and 3 expression, preventing H₂O₂-induced mitochondrial dysfunction and apoptosis via SIRT1 activation. mdpi.com

Research Challenges and Future Directions in Proanthocyanidin Studies

Analytical and Methodological Challenges

Progress in understanding proanthocyanidins (B150500) is fundamentally linked to the ability to accurately and reliably analyze them. However, their inherent structural properties create major analytical obstacles. annualreviews.org The complexity of PAC structure poses a number of analytical challenges. annualreviews.org

Proanthocyanidins are one of the most structurally complex classes of flavonoids. nih.gov This complexity is a primary source of analytical difficulty. nih.govresearchgate.net Their structure is defined by several variable factors:

Constituent Monomers: PACs are polymers built from flavan-3-ol (B1228485) units, which can vary. The most common units include (+)-catechin, (-)-epicatechin (B1671481), (+)-gallocatechin, and (-)-epigallocatechin, each with different hydroxylation patterns on the B-ring. semanticscholar.org

Degree of Polymerization (DP): PACs exist as oligomers (with a DP of 2–9) and polymers (DP > 9), and molecules with a DP of up to 190 have been observed in food. annualreviews.orgmarquette.edu

Interflavan Linkages: The flavan-3-ol units are connected by different types of bonds. The most common are C-C bonds known as B-type linkages, which typically form between the C4 position of one unit and the C6 or C8 position of the next. nih.govmdpi.com A second type, the A-type linkage, involves an additional ether bond (C2→O→C7 or C2→O→C5), creating a more rigid structure. annualreviews.orgnih.gov

Stereochemistry: The flavan-3-ol units have chiral centers, meaning multiple stereoisomers exist for any given oligomer, further compounding the complexity. nih.gov

This structural heterogeneity results in a vast number of possible isomers, even within a single class of PACs. For example, PACs larger than tetramers have a large number of isomers which often co-elute during chromatographic separation. mdpi.com This creates large, unresolved peaks in chromatograms, making the identification and quantification of individual PAC molecules exceedingly difficult. mdpi.com This inherent complexity challenges the isolation and structural characterization of individual PACs. marquette.edu

A significant challenge in the field is the lack of a single, accurate, and standardized method for quantifying proanthocyanidins. nih.gov While numerous analytical procedures are used, their extreme complexity and structural heterogeneity can lead to highly variable results. nih.gov

Current methods for quantification can be broadly categorized:

Method TypeDescriptionLimitations
Colorimetric Assays These methods, such as the vanillin-HCl, butanol-HCl, and 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assays, rely on chemical reactions that produce a colored product, which is then measured spectrophotometrically. scienceopen.comugr.es The DMAC method, for instance, involves a reaction with the terminal unit of a proanthocyanidin (B93508). ugr.esThese methods are often non-specific, as they can react with other phenolic compounds, not just PACs. scienceopen.com The response can also vary depending on the degree of polymerization and the specific structures present, leading to inaccuracies when analyzing complex mixtures. scienceopen.com
Gravimetric Methods An older technique based on the selective separation and precipitation of the compounds, followed by weighing the isolated material. nih.govWhile they can provide accurate data on total content, they do not offer qualitative information about the types of PACs present. nih.gov These procedures are also very long, complex, and not suitable for high-throughput applications. nih.gov
Chromatographic Methods High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors (UV, fluorescence, mass spectrometry) are the methods of choice for separating and quantifying individual PACs. scienceopen.comacs.orgAnalysis of PACs with a degree of polymerization higher than ten is challenging as they tend to co-elute. nih.gov UV detection at 280 nm is not specific to PACs, while fluorescence detection is more selective for procyanidins but not for other types like prodelphinidins. scienceopen.com Mass spectrometry (MS) offers greater detail but still faces challenges with isomeric separation and quantification. mdpi.com

Efforts are ongoing to improve and validate methods. For example, a multi-laboratory validation of an improved DMAC method using a procyanidin (B600670) A2 standard was conducted to create a more robust assay for cranberry PACs. researchgate.net Similarly, advanced UHPLC-MS/MS methods are being developed to better identify and quantify individual oligomeric PACs in various plant products. acs.org However, a universally accepted standardized method remains elusive. nih.gov

Perhaps the single most significant factor limiting the accurate analysis of proanthocyanidins is the lack of appropriate analytical standards. scienceopen.com The vast structural diversity of PACs means that a correspondingly vast library of purified and well-characterized standards would be needed for absolute quantification.

Currently, pure analytical standards are not commercially available for most PAC oligomers and polymers. mdpi.com Research often relies on a small number of available standards, such as catechin (B1668976), epicatechin, or specific dimers like procyanidin A2, B1, or B2. ugr.esresearchgate.net When these are used, quantification of other PACs in a sample is often reported as "equivalents" of the available standard (e.g., catechin equivalents). nih.gov This approach is a major source of inaccuracy because the analytical response of different PAC structures can vary significantly from that of the standard being used. scienceopen.com

This gap in reference materials hinders the ability to:

Accurately determine the concentration of specific PACs in foods and biological samples.

Establish clear structure-activity relationships.

Compare results between different laboratories and studies reliably.

The lack of standards is a critical bottleneck that impedes progress in the field, making it difficult to link individual molecules to biological functions. marquette.eduscienceopen.com

Development of Standardized and Accurate Quantification Methods

Elucidation of Biosynthetic and Polymerization Mechanisms

While the early stages of the flavonoid biosynthetic pathway that produce flavan-3-ol monomers are well-established, the final steps involving the polymerization of these units into proanthocyanidins remain poorly understood. nih.govmdpi.comnih.gov

A central mystery in this compound research is the identity and nature of the factor responsible for the final polymerization step. semanticscholar.orgnih.gov Despite the identification of key enzymes and transcription factors in the biosynthetic pathway, the specific "enzyme" that catalyzes the condensation of flavan-3-ol precursors to form PACs has not been found. mdpi.comnih.gov

For decades, a debate has continued over whether the polymerization of PACs is a strictly controlled enzymatic process or if it occurs via a non-enzymatic, spontaneous chemical condensation under specific cellular conditions, such as the acidic environment of the vacuole. semanticscholar.orgmdpi.comresearchgate.net Some models propose that leucoanthocyanidins are oxidized by anthocyanidin synthase (ANS) to form an unstable carbocation or quinone methide, which then acts as the electrophilic "extension unit" for polymerization. nih.govoup.com However, whether this process is directly facilitated by a protein or enzyme remains an open question. semanticscholar.orgnih.gov The lack of a clear answer highlights a significant gap in our understanding of how plants create these complex polymers. researchgate.net

The precise mechanism of how flavanol units are assembled in a living cell is also not fully deciphered. semanticscholar.orgmdpi.com The prevailing chemical model suggests that polymerization occurs when an electrophilic C4 position of an "extension unit" (proposed to be derived from a flavan-3,4-diol or leucoanthocyanidin) condenses with the nucleophilic C8 or C6 position of a "starter" or terminal unit (a flavan-3-ol like catechin or epicatechin). semanticscholar.org

However, this model has limitations and does not fully explain all observations. semanticscholar.org For instance, many PACs are built from 2,3-cis extension units (like epicatechin), but the enzymatic formation of their proposed flavan-3,4-diol precursor is stereospecific for a 2,3-trans configuration. semanticscholar.org Furthermore, the transport of PAC precursors from their site of synthesis on the endoplasmic reticulum to their final storage site in the vacuole is a critical but not fully understood part of the process. nih.govresearchgate.net It has been proposed that precursors are transported into vesicles, and polymerization may occur within these vesicles or in the vacuole itself, possibly catalyzed by enzymes like laccases (e.g., TT10 in Arabidopsis) or under the acidic vacuolar conditions. researchgate.net Unraveling the spatial and chemical intricacies of this in vivo assembly remains a key challenge for future research. nih.gov

Gaps in Bioavailability and Metabolic Fate Research

Comprehensive Understanding of Absorption and Systemic Distribution of Higher Polymers

A significant gap in our knowledge concerns the bioavailability and systemic distribution of this compound polymers with a high degree of polymerization (DP). encyclopedia.pubnih.gov It is generally accepted that only monomers, dimers, and possibly trimers are absorbed in the small intestine, while larger polymers are not. capes.gov.brfrontiersin.org This is largely attributed to their large molecular size, which hinders their ability to pass through the gut barrier. capes.gov.bracs.org Studies have shown that the absorption rate of dimers is only 5-10% of that of their monomeric counterparts, like (-)-epicatechin, with even lower rates for trimers and tetramers. capes.gov.br Proanthocyanidins with a DP greater than four are considered largely unabsorbable. capes.gov.br

Research indicates that these larger polymers pass through the small intestine mostly intact and reach the colon. frontiersin.org There, they are subject to degradation by the gut microbiota into smaller, more absorbable compounds, such as phenylvalerolactones and phenolic acids. capes.gov.br These microbial metabolites are then absorbed and may be responsible for some of the systemic health effects attributed to this compound consumption. capes.gov.br However, the exact extent and nature of this microbial degradation and the subsequent absorption and distribution of these metabolites are not fully characterized. encyclopedia.pub

Furthermore, some studies suggest that high DP proanthocyanidins can affect the activity of digestive enzymes and the absorption of other nutrients, which could be another factor contributing to their low direct absorption. encyclopedia.pub While some metabolites of proanthocyanidins have been detected in the bloodstream and various tissues, a comprehensive picture of the systemic distribution of all metabolites derived from higher polymers is still lacking. encyclopedia.pub For example, in rats fed a hazelnut skin extract rich in proanthocyanidins, phase II metabolites were found in high concentrations in the lungs, kidneys, thymus, testicles, and spleen, but the parent dimers and trimers were not detected in these tissues. encyclopedia.pub This highlights the importance of understanding the fate of these compounds after gut metabolism.

Future research needs to focus on tracking the absorption, distribution, and excretion of metabolites derived from high molecular weight proanthocyanidins to understand their systemic bioactivity.

Characterization of Biological Properties of All Identified Metabolites

Following the limited absorption of larger this compound polymers, a crucial area of ongoing research is the characterization of the biological properties of their metabolites. frontiersin.org The larger proanthocyanidins that are not absorbed in the small intestine travel to the colon, where they are broken down by the gut microbiota into a variety of low molecular weight compounds. frontiersin.org These microbial metabolites, which include various phenolic acids, are then absorbed into the bloodstream. capes.gov.br

It is hypothesized that these metabolites are responsible for many of the systemic health benefits associated with the consumption of this compound-rich foods. capes.gov.br However, a comprehensive understanding of the specific biological activities of all these identified metabolites is still lacking. While the parent proanthocyanidins are known for their antioxidant and anti-inflammatory properties, it is unclear to what extent their metabolites retain, lose, or even gain new biological functions.

Research has begun to identify some of these metabolites in plasma and urine after consumption of this compound-rich sources. encyclopedia.pub For example, after consuming green tea, sixteen different flavanol metabolites were identified in human subjects. frontiersin.org These metabolites undergo further modifications in the body, such as glucuronidation, methylation, and sulfation, which can alter their biological activity. encyclopedia.pub The challenge lies in isolating each of these metabolites and systematically testing their effects on various biological pathways and disease models. This is essential to move beyond attributing health effects solely to the parent compounds and to gain a more accurate understanding of how proanthocyanidins exert their beneficial effects in vivo.

Deeper Elucidation of Molecular and Cellular Mechanisms of Action

Identification of Specific Molecular Targets and Signaling Pathways

A critical area for future this compound research is the precise identification of their molecular targets and the signaling pathways they modulate to exert their biological effects. tandfonline.comtandfonline.comresearchgate.net While numerous studies have demonstrated the antioxidant, anti-inflammatory, and anti-cancer activities of proanthocyanidins, the specific proteins and cellular cascades they interact with are not fully understood. tandfonline.comnih.govfrontiersin.org

Research has begun to uncover some of the signaling pathways affected by proanthocyanidins. For instance, they have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a key role in inflammation. spandidos-publications.com By suppressing this pathway, proanthocyanidins can reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins. spandidos-publications.commdpi.com Other identified pathways include the MAPK and Akt signaling pathways, which are involved in cell growth and survival. spandidos-publications.com Proanthocyanidins from grape seed have been found to suppress the activation of ERK, JNK, p38, and Akt in hepatic stellate cells. spandidos-publications.com

Furthermore, proanthocyanidins have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of cellular antioxidant defenses. nih.govfrontiersin.org They are thought to achieve this by inhibiting the ubiquitinated degradation of the Nrf2 protein. nih.gov In the context of cancer, grape seed proanthocyanidins have been found to target β-catenin signaling, leading to a reduction in its accumulation and subsequent inhibition of melanoma cell growth. spandidos-publications.com

Despite these advances, a more comprehensive map of the molecular interactions of proanthocyanidins is needed. Identifying the direct binding partners of these compounds will be crucial for understanding their mechanisms of action and for the development of targeted therapeutic strategies.

Table 1: Investigated Signaling Pathways Modulated by Proanthocyanidins

Signaling PathwayInvestigated EffectCell/Model System
TLR4/MyD88/NF-κBInhibition of inflammatory responseHenoch-Schonlein purpura model spandidos-publications.com
MAPK (ERK, JNK, p38)Suppression of activationLipopolysaccharide-stimulated MAC-T cells jmb.or.kr, Hepatic stellate cells spandidos-publications.com
AktSuppression of activationHepatic stellate cells spandidos-publications.com
Nrf2/AREActivation of antioxidant responseIntestinal epithelial cells nih.gov, Cadmium-induced diabetic nephropathy model frontiersin.org
Wnt/β-cateninInhibition of β-catenin accumulationHuman melanoma cells spandidos-publications.com
PI3K-AktRegulation of cell survivalColorectal cancer cells

Correlation Between Degree of Polymerization and Specific Biological Activities

The degree of polymerization (DP) of proanthocyanidins, which refers to the number of monomeric units in the polymer chain, is a critical factor that influences their biological activity. nih.govmdpi.com However, a detailed understanding of how specific biological effects correlate with varying DP is still an area of active investigation. encyclopedia.pubspandidos-publications.comoup.comnih.govmdpi.com

Generally, proanthocyanidins with a lower DP, often referred to as oligomeric proanthocyanidins (OPCs), are considered to have higher bioavailability and, in some cases, greater biological activity compared to their polymeric counterparts (PPCs). mdpi.com For example, OPCs have been shown to exhibit superior antioxidant activity and a more potent inhibitory effect on xanthine (B1682287) oxidase than PPCs. mdpi.com The enhanced anti-inflammatory activity of OPCs is attributed to their smaller molecular weight, which allows for easier passage through cell membranes. mdpi.com

Conversely, for certain biological activities, a higher DP appears to be more effective. For instance, the neuroprotective effect of proanthocyanidins has been shown to be positively correlated with their degree of polymerization. nih.gov In studies on diabetic mice, larger proanthocyanidins (DP ≥ 4) were more effective at stimulating glucose uptake by skeletal muscle cells and inhibiting intestinal α-glycosidase activity compared to smaller ones (DP ≤ 3). annualreviews.org Furthermore, polymeric proanthocyanidins have been found to be more effective in protecting liver cells against oxidative stress-induced cytotoxicity than oligomeric forms. annualreviews.org

The relationship between DP and biological activity is not always linear and can depend on the specific endpoint being measured. For example, in terms of antioxidant activity, some studies report that a lower DP is better, while others have found that the maximum aqueous-phase antioxidant activity occurs at a DP of 3. mdpi.comannualreviews.org This complexity highlights the need for more systematic studies that compare the effects of proanthocyanidins with a wide range of well-defined DPs across various biological assays. This will allow for a more precise understanding of the structure-activity relationships of these complex molecules.

Table 2: Influence of this compound Degree of Polymerization on Biological Activity

Biological ActivityEffect of Lower DP (Oligomers)Effect of Higher DP (Polymers)
Antioxidant Activity Generally stronger activity reported. mdpi.comMore effective protection against cytotoxicity from oxidative stress in hepatic cells. annualreviews.org
Anti-inflammatory Activity Better activity due to smaller molecular weight and easier cell absorption. mdpi.comLess studied in direct comparison.
Xanthine Oxidase Inhibition Superior inhibitory effect. mdpi.comLess effective inhibitory effect. mdpi.com
Neuroprotective Effect Less effective.Positively correlated with DP. nih.gov
Glucose Metabolism Less effective at stimulating glucose uptake in skeletal muscle cells. annualreviews.orgMore effective at stimulating glucose uptake and inhibiting intestinal α-glycosidase. annualreviews.org
Nutrient Absorption Less interference with protein and nutrient absorption. mdpi.comCan significantly reduce digestive enzyme activity and nutrient digestibility. mdpi.com

Investigation of this compound Interactions within Complex Biological Systems

The intricate nature of proanthocyanidins presents considerable challenges to understanding their interactions within complex biological systems. numberanalytics.com Their large molecular size and polymeric structure complicate their bioavailability, with smaller oligomers being more readily absorbed in the small intestine while larger polymers are often metabolized by gut microbiota into smaller, absorbable phenolic compounds. numberanalytics.com The structural complexity, including the degree of polymerization and the arrangement of monomeric units, contributes to their diverse biological activities. numberanalytics.comnih.gov

The interactions of proanthocyanidins are not always straightforwardly additive, as hydrogen bonds and steric effects between multiple components can lead to combined effects on biological activity. nih.gov For instance, proanthocyanidins can form complexes with proteins and carbohydrates. nih.gov Their ability to bind with proteins like pancreatic lipase (B570770) can inhibit lipid digestion. nih.gov This interaction is influenced by the degree of polymerization, with hydrophobic interactions and hydrogen bonding playing key roles. nih.gov Similarly, they can interact with polysaccharides in plant cell walls, a process influenced by factors like the degree of polymerization and galloylation of the proanthocyanidins, as well as the structure of the polysaccharides. acs.org

Future research must employ advanced techniques to unravel the specific mechanisms behind these interactions. mdpi.com A deeper understanding of how this compound structure influences their interactions with biological macromolecules is crucial for harnessing their full potential. nih.gov

Integration of Advanced Technologies

Leveraging Genomics, Bioinformatics, and Metabolomics for Comprehensive Understanding

The advent of advanced "omics" technologies has significantly propelled the understanding of this compound biosynthesis and its regulation. nih.gov Genomics, bioinformatics, and metabolomics provide powerful tools to dissect the complex pathways and regulatory networks governing the production of these compounds in plants. nih.govmdpi.com

Genomics and Bioinformatics: The identification of key structural genes like Anthocyanidin Reductase (ANR) and Leucoanthocyanidin Reductase (LAR), along with crucial transcription factors such as Transparent Testa 2 (TT2) and Transparent Testa 8 (TT8), has been foundational to our understanding of the this compound biosynthetic pathway. nih.gov Bioinformatic analyses of plant genomes, such as in Quercus glauca (ring-cup oak), have enabled the identification and characterization of entire gene families involved in this compound synthesis. sciopen.com These studies reveal the evolutionary conservation and diversification of these genes. sciopen.com Furthermore, the discovery of microRNAs that target key transcription factors in the pathway has opened new avenues for understanding its regulation.

Metabolomics: Metabolomic profiling, often using techniques like UPLC-MS/MS, allows for the comprehensive identification and quantification of various metabolites, including different this compound oligomers and their precursors. frontiersin.org This approach has been instrumental in identifying differentially accumulated metabolites in various plant tissues and under different conditions. frontiersin.org For example, metabolomic studies have revealed correlations between proanthocyanidins and other flavonoids, shedding light on the metabolic flux within the flavonoid pathway.

Strategies for Metabolic Engineering in Plants

Enhancing this compound Levels for Specific Agricultural and Research Purposes

Metabolic engineering offers promising strategies to enhance the levels of proanthocyanidins in plants for various agricultural and research applications. plos.org The manipulation of key genes in the biosynthetic pathway can lead to increased production of these valuable compounds. oup.com

One of the most direct approaches is the manipulation of master transcription factors that regulate the expression of this compound biosynthesis genes. Overexpression of certain MYB transcription factors, often in combination with bHLH and WD40 protein partners, has been shown to significantly increase this compound accumulation. plos.orgacs.org For example, the ectopic expression of TaMYB14-1 from Trifolium arvense in white clover led to a significant increase in soluble proanthocyanidins.

Another strategy involves redirecting the metabolic flux towards this compound synthesis. plos.orgfao.orgnih.gov This can be achieved by upregulating genes specific to the this compound branch of the flavonoid pathway, such as ANR and LAR, while potentially downregulating competing pathways. plos.orgfao.orgnih.gov For instance, co-expression of multiple genes, including those for transcription factors and key enzymes, has been shown to effectively increase this compound levels in plants like Arabidopsis thaliana. plos.org Combining the expression of a this compound biosynthesis regulator with a gene that increases the availability of anthocyanidin precursors has been shown to have an additive effect on this compound production. fao.orgnih.gov

Q & A

Q. What are the optimal methods for extracting proanthocyanidins from plant sources, and how do variables influence yield?

Answer: Response Surface Methodology (RSM) with Box-Behnken designs is widely used to optimize extraction parameters. Key variables include solvent concentration (e.g., 70–71% ethanol), temperature (71–89°C), solid-to-solvent ratio (1:50 g/mL), and extraction time (88–89 seconds). These factors are analyzed through regression models to predict maximum yields, achieving up to 3.86% proanthocyanidin recovery in eggplant peel .

SourceOptimal ConditionsYield (%)
Eggplant peel71% ethanol, 71°C, 1:50 ratio, 88 s3.86
Grape seedsUltrasound-microwave, 600 W, 89 s3.52
(Data from )

Q. How are proanthocyanidins quantified in plant tissues, and what are the advantages/disadvantages of common assays?

Answer: Two primary methods are used:

  • Butanol-HCl spectrophotometry : Measures total proanthocyanidins via acid-catalyzed cleavage at 550 nm, suitable for cellulose-bound and water-soluble fractions .
  • HPLC : Provides compound-specific quantification; e.g., pine needle extracts showed 30.54 mg/g in hot water extracts vs. 8.67 mg/g in hexane .
MethodSensitivityKey ApplicationsLimitations
Butanol-HClModerateTotal PA content in cotton fibers Cannot differentiate PA subtypes
HPLCHighQuantifying specific PAs in pine needles Requires reference standards

Q. What standardized protocols exist for this compound content analysis in food matrices?

Answer: The USDA Database (Release 2) provides validated protocols using HPLC and mass spectrometry, with data for 29 fruits, 8 nuts, and 3 chocolates. For example, cranberries contain 418.8 mg/100 g of proanthocyanidins, while dark chocolate has 168.2 mg/100 g .

Advanced Research Questions

Q. How do proanthocyanidins promote ischemic skeletal muscle regeneration at the molecular level?

Answer: Proanthocyanidins induce miR-133b expression, which enhances myoblast proliferation and reduces fibrosis. In murine models, treatment increased miR-133b levels by 2.5-fold and muscle fiber diameter by 35%. Key experiments include qPCR for miRNA validation and collagen deposition analysis via Masson’s trichrome staining .

Q. What experimental designs address contradictions in reactive oxygen species (ROS)-mediated bactericidal effects of proanthocyanidins?

Answer: Conflicting results arise from concentration-dependent ROS generation. For Staphylococcus aureus, 1 mg/mL this compound + 405 nm laser irradiation achieves a 0.5-log reduction via hydroxyl radicals. Controls must include ROS scavengers (e.g., catalase) and electron spin resonance to validate species-specific effects .

ParameterEffect on Bactericidal Activity
PA concentrationLinear correlation with ROS yield (R² = 0.92)
Irradiation time10-min exposure increases H₂O₂ by 2.3-fold

Q. How does temperature affect this compound biosynthesis in Vitis vinifera?

Answer: In vitro studies show elevated temperatures (30°C) reduce PA biosynthesis by 40% compared to 20°C. Transcriptomic analysis identifies downregulation of ANR (anthocyanidin reductase) and LAR (leucoanthocyanidin reductase) genes. Experimental designs should combine HPLC for PA quantification with RNA-seq to link environmental stress to metabolic pathways .

Q. What strategies minimize matrix interference in this compound quantification during dental research?

Answer: Dentin wear studies use contact profilometry to measure erosion depth (µm) and ELISA to assess demineralized organic matrix (DOM) degradation. For example, 10% this compound gel reduces DOM degradation by 62% compared to controls. Method validation requires triplicate technical replicates and ANOVA for statistical rigor .

Q. How do structural variations in this compound subunits (e.g., (+)-catechin vs. B-type linkages) influence biological activity?

Answer: this compound fractions with >75% (+)-catechin enhance 3T3-L1 adipocyte differentiation by 50% via PPARγ activation. Structural analysis via vanillin-HCl assays and HPLC purity checks (>95%) are critical for reproducibility .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in this compound extraction studies?

Answer: Use centralized databases (e.g., USDA) for reference materials and publish full extraction parameters (e.g., ethanol volume, microwave power). For example, deviations >5% in solvent concentration reduce yields by 15–20% .

Q. What statistical approaches resolve variability in this compound content across plant cultivars?

Answer: One-way ANOVA with Tukey’s HSD post hoc test identifies significant differences (p < 0.05) between cultivars. For non-normal distributions, Kruskal-Wallis with Mann-Whitney U tests are recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.